2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(10)5-3-4(13)1-2-6(5)14-8(11,12)15-7/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENKESXKWBIZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380199 | |
| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25854-59-5 | |
| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene, a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data for this specific compound, this guide presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data derived from analogous structures.
Introduction
This compound is a unique molecule that combines the structural features of a fluorinated benzodioxene ring system with a reactive primary amine. The presence of multiple fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The amino group serves as a versatile handle for further chemical modifications, making it an attractive building block in drug discovery and development.
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned through a two-step sequence involving the nitration of a suitable precursor followed by the reduction of the nitro group.
Caption: Proposed two-step synthesis of this compound.
Step 1: Nitration of 2,2,4,4-Tetrafluoro-1,3-benzodioxene
The first step involves the electrophilic aromatic substitution of 2,2,4,4-Tetrafluoro-1,3-benzodioxene to introduce a nitro group onto the benzene ring. The benzodioxene moiety is an activating group, directing the incoming electrophile to the ortho and para positions. Steric hindrance from the fluorinated dioxane ring is expected to favor substitution at the para-position (position 6).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid to the sulfuric acid with constant stirring to form the nitrating mixture. Maintain the temperature below 10 °C.
-
Addition of Substrate: Dissolve 2,2,4,4-Tetrafluoro-1,3-benzodioxene in a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the cold nitrating mixture.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene.
Step 2: Reduction of 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene
The second step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.[1][2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene in ethanol.
-
Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture with stirring.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the completion of the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting this compound can be further purified by recrystallization or column chromatography.
Caption: General experimental workflow for the proposed synthesis.
Characterization
The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected data based on the analysis of structurally similar compounds.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₅F₄NO₂ |
| Molecular Weight | 223.13 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Chloroform) |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.0 | m | 2H | Aromatic H |
| ~ 6.6 - 6.7 | m | 1H | Aromatic H |
| ~ 3.7 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | C-NH₂ |
| ~ 135 - 140 | Quaternary Aromatic C |
| ~ 115 - 125 | Aromatic CH |
| ~ 110 - 115 | Aromatic CH |
| ~ 105 - 110 | Aromatic CH |
| Not available | CF₂ |
Note: The signals for the fluorinated carbons (CF₂) would exhibit complex splitting patterns due to C-F coupling and may be broad.[3]
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric)[4][5] |
| 3300 - 3400 | Medium | N-H stretch (symmetric)[4][5] |
| 1600 - 1650 | Strong | N-H bend (scissoring)[5] |
| 1500 - 1520 | Strong | Aromatic C=C stretch |
| 1250 - 1350 | Strong | C-N stretch (aromatic amine)[4] |
| 1000 - 1200 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 224.03 | [M+H]⁺ |
| 246.01 | [M+Na]⁺ |
Note: The fragmentation pattern in mass spectrometry would likely involve the loss of small neutral molecules from the parent ion.
Conclusion
This technical guide outlines a feasible synthetic route and predicted analytical data for this compound. The proposed synthesis is based on well-established organic reactions and should be readily adaptable in a standard laboratory setting. The provided characterization data serves as a reference for researchers aiming to synthesize and identify this compound. The unique structural features of this compound make it a promising candidate for further investigation in the fields of medicinal chemistry and materials science.
References
- 1. scispace.com [scispace.com]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Physicochemical properties of "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic compound with potential applications as an intermediate in the pharmaceutical and agrochemical industries. The presence of the tetrafluorobenzodioxene core and the amino functional group suggests its utility in the synthesis of more complex molecules with specific biological activities. This technical guide provides a summary of the available physicochemical properties of this compound, outlines general experimental protocols for the characterization of such compounds, and discusses its potential, though currently undocumented, role in medicinal chemistry.
Core Physicochemical Properties
While extensive experimental data for this compound is not publicly available, a summary of its computed and basic identifying properties is presented below. These properties are crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO₂ | PubChem[1] |
| Molecular Weight | 223.12 g/mol | PubChem[1] |
| IUPAC Name | 2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine | PubChem[1] |
| CAS Number | 25854-59-5 | PubChem[1] |
| Canonical SMILES | C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F | PubChem[1] |
| InChI | InChI=1S/C8H5F4NO2/c9-7(10)5-3-4(13)1-2-6(5)14-8(11,12)15-7/h1-3H,13H2 | PubChem[1] |
| InChIKey | ZENKESXKWBIZCV-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in publicly accessible scientific literature. However, based on general organic chemistry principles for the synthesis and characterization of fluorinated aromatic amines and benzodioxole derivatives, the following workflows can be proposed.
General Synthetic Approach
The synthesis of this compound would likely involve a multi-step process. A plausible, though hypothetical, synthetic workflow is outlined below.
References
An In-depth Technical Guide to 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene (CAS 25854-59-5)
Introduction
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine with potential applications as a building block in pharmaceutical and agrochemical research and development. The incorporation of the tetrafluorobenzodioxene moiety can impart unique properties to target molecules, such as altered metabolic stability, lipophilicity, and binding affinities. This document provides a summary of the known properties and proposes general experimental methodologies for its synthesis and characterization.
Physicochemical Properties
Experimentally determined physical and spectral data for this compound are not available in published literature. The following table summarizes basic identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 25854-59-5 | PubChem[1] |
| Molecular Formula | C₈H₅F₄NO₂ | PubChem[1] |
| Molecular Weight | 223.12 g/mol | PubChem[1] |
| IUPAC Name | 2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine | PubChem[1] |
| Synonyms | 6-Amino-2,2,4,4-tetrafluoro-1,3-benzodioxene | Fluoropharm[2] |
| Computed XLogP3 | 2.2 | PubChem |
| Computed Hydrogen Bond Donor Count | 1 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |
| Computed Rotatable Bond Count | 0 | PubChem |
Proposed Experimental Protocols
Detailed, validated experimental protocols for the synthesis of this compound are not currently published. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations, likely involving the nitration of a suitable precursor followed by reduction.
Proposed Synthesis Workflow
A potential synthetic pathway is outlined below. This represents a logical, though unverified, approach.
References
Spectroscopic and Synthetic Overview of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine with potential applications in pharmaceutical and materials science. Its unique electronic properties, derived from the tetrafluorinated dioxene ring and the amino substituent, make it an interesting building block for the synthesis of novel compounds. This document provides a summary of the available chemical data for this compound, while noting the current absence of detailed, publicly accessible spectroscopic data (NMR, IR, MS) and established experimental protocols in the scientific literature.
Chemical Identity and Properties
| Property | Value |
| Molecular Formula | C₈H₅F₄NO₂ |
| Molecular Weight | 223.12 g/mol |
| CAS Number | 25854-59-5 |
| IUPAC Name | 2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine |
| SMILES | C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F |
| InChI Key | ZENKESXKWBIZCV-UHFFFAOYSA-N |
Experimental Protocols: A General Approach
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not currently described in peer-reviewed journals. However, a plausible synthetic route can be inferred from general organic chemistry principles. The logical precursor would be the corresponding nitro compound, 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene, which could then be reduced to the target amine.
The following diagram outlines a logical, though not yet documented, workflow for the synthesis and characterization of this compound.
Caption: A proposed workflow for the synthesis and spectroscopic analysis of this compound.
Spectroscopic Data (Hypothetical)
Without experimental data, we can only predict the expected features in the various spectra based on the molecule's structure.
-
¹H NMR: Signals would be expected in the aromatic region for the protons on the benzene ring, and a broad singlet for the -NH₂ protons. The chemical shifts would be influenced by the electron-withdrawing nature of the tetrafluorodioxene ring.
-
¹³C NMR: Resonances for the aromatic carbons and the carbons of the dioxene ring would be observed. The carbons attached to fluorine would show characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: A singlet would be expected for the four equivalent fluorine atoms.
-
IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching (strong bands in the 1000-1300 cm⁻¹ region), and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 223.12. Fragmentation patterns would likely involve the loss of fluorine or parts of the dioxene ring.
Signaling Pathways and Logical Relationships
Given the lack of biological studies on this compound, there is no information on its involvement in any specific signaling pathways. As a fluorinated aniline derivative, it could potentially serve as a scaffold in medicinal chemistry for the development of kinase inhibitors or other targeted therapies, where the amine group provides a key interaction point and the fluorinated ring modifies properties like metabolic stability and binding affinity.
The logical relationship for its potential use in drug discovery is outlined below.
Caption: The logical progression from a chemical building block to a potential drug candidate in a drug discovery program.
This compound presents an intriguing scaffold for chemical synthesis and drug discovery. However, a significant gap exists in the publicly available scientific literature regarding its detailed spectroscopic characterization and established experimental protocols. The information presented here is based on catalog data and predictive chemical principles. Further research is required to fully elucidate the spectroscopic properties and potential applications of this compound. Researchers interested in this molecule would likely need to perform its synthesis and characterization de novo.
An In-depth Technical Guide to the Solubility and Stability of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene. While specific experimental data for this compound is limited in publicly available literature, this document outlines its expected physicochemical properties based on its chemical structure as a fluorinated aromatic amine. Furthermore, it details standardized experimental protocols for rigorously determining its solubility and stability profiles, essential for its application in research and drug development. This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution.
Introduction
This compound is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. The benzodioxene scaffold is also a feature in various biologically active compounds. Understanding the solubility and stability of this particular molecule is a critical prerequisite for its advancement in any research or development pipeline.
This guide serves as a practical resource for scientists, providing a framework for the systematic evaluation of the compound's solubility in various solvent systems and its stability under different environmental conditions.
Physicochemical Properties
While experimental data is scarce, the following properties for this compound can be computed or inferred from its structure.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO₂ | PubChem |
| Molecular Weight | 223.12 g/mol | PubChem |
| CAS Number | 25854-59-5 | PubChem |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| LogP (calculated) | 2.2 | PubChem |
Expected Solubility and Stability Profile
Solubility
The solubility of an organic compound is dictated by the principle of "like dissolves like." Given the presence of both polar (amino group) and non-polar (fluorinated benzene ring) moieties, this compound is expected to exhibit moderate solubility in a range of organic solvents. Its solubility in aqueous media is likely to be low but may be enhanced at acidic pH due to the protonation of the basic amino group.
Stability
The presence of the tetrafluorobenzodioxene ring is expected to confer high chemical and thermal stability to the molecule. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the compound resistant to metabolic degradation, particularly by cytochrome P450 enzymes. The amino group, however, may be susceptible to oxidation or degradation under specific conditions. One commercial supplier suggests a shelf life of 1095 days, indicating good long-term stability under standard storage conditions.[1]
Experimental Protocols
The following sections detail standardized protocols for the experimental determination of the solubility and stability of this compound.
Solubility Determination
A tiered approach is recommended to determine the solubility profile of the compound.
This initial screen provides a rapid assessment of solubility in a range of common solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add 1 mL of the test solvent.
-
Vortex the mixture for 1 minute.
-
Visually inspect for the presence of undissolved solid.
-
Classify as "soluble," "partially soluble," or "insoluble."
Test Solvents:
-
Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M HCl
-
0.1 M NaOH
-
Methanol
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Ethyl Acetate
This method provides a precise measurement of solubility.
Protocol:
-
Prepare saturated solutions by adding an excess of the compound to each test solvent.
-
Equilibrate the solutions on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the solutions through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
Stability Assessment
A comprehensive stability study should evaluate the impact of temperature, pH, and light.
Protocol:
-
Store accurately weighed samples of the solid compound under various conditions as outlined in the ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.
-
Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.
-
Monitor for any changes in physical appearance.
Protocol:
-
Prepare solutions of the compound in relevant solvents (e.g., aqueous buffers of different pH, organic solvents used in formulations).
-
Store the solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
At specified time points, analyze the solutions by HPLC to determine the remaining concentration of the parent compound and the formation of any degradants.
Protocol:
-
Expose solid and solution samples of the compound to a controlled light source as per ICH Q1B guidelines.
-
Maintain a dark control sample to differentiate between light-induced and thermal degradation.
-
Analyze the exposed and control samples by HPLC to assess the extent of degradation.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Illustrative Quantitative Solubility of this compound at 25 °C
| Solvent | Solubility (µg/mL) | Solubility (mM) |
| Water | [Example Data] | [Example Data] |
| PBS (pH 7.4) | [Example Data] | [Example Data] |
| 0.1 M HCl | [Example Data] | [Example Data] |
| 0.1 M NaOH | [Example Data] | [Example Data] |
| Methanol | [Example Data] | [Example Data] |
| DMSO | [Example Data] | [Example Data] |
Table 2: Illustrative Solid-State Stability of this compound at 40 °C/75% RH
| Time (Months) | Purity (%) | Total Degradants (%) | Appearance |
| 0 | [Example Data] | [Example Data] | [Example Data] |
| 1 | [Example Data] | [Example Data] | [Example Data] |
| 3 | [Example Data] | [Example Data] | [Example Data] |
| 6 | [Example Data] | [Example Data] | [Example Data] |
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
References
In-depth Technical Guide on the Reactivity of the Amino Group in 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
For Researchers, Scientists, and Drug Development Professionals
Core Introduction: The Influence of Fluoroalkylation on Aromatic Amine Reactivity
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine with significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. The reactivity of its primary amino group is substantially modulated by the presence of the gem-difluoro groups within the fused dioxene ring. This powerful electron-withdrawing moiety significantly decreases the electron density of the aromatic system and, by extension, the nucleophilicity of the amino group.
This technical guide provides a detailed exploration of the reactivity of the amino group in this specific molecule. Due to the limited direct literature on this compound, this guide draws upon established chemical principles and analogous reactivity data from structurally similar anilines bearing potent electron-withdrawing groups, such as 4-(trifluoromethyl)aniline and 4-nitroaniline. The provided experimental protocols are therefore illustrative and may require optimization for the target molecule.
Fundamental Reactivity Profile
The primary amino group of this compound is expected to exhibit attenuated reactivity compared to aniline due to the strong inductive (-I) and mesomeric (-M) effects of the tetrafluorobenzodioxene substituent. This results in:
-
Reduced Basicity: The lone pair of electrons on the nitrogen is less available for protonation, rendering the molecule a weak base.
-
Diminished Nucleophilicity: The rate of reaction with electrophiles is significantly slower, often necessitating more forcing reaction conditions or the use of more potent electrophilic reagents.
Despite this deactivation, the amino group remains a key functional handle for a variety of synthetically useful transformations.
Key Chemical Transformations
This section details the principal reactions involving the amino group, providing generalized experimental protocols and quantitative data from analogous systems.
Acylation: Formation of Amide Bonds
The conversion of the amino group to an amide is a cornerstone of synthetic chemistry, often employed for the introduction of new functionalities or as a protecting group strategy. Given the reduced nucleophilicity of the target amine, acylation typically requires the use of highly reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.
Caption: General workflow for the acylation of this compound.
Detailed Experimental Protocol (Analogous to Acylation of 4-(Trifluoromethyl)aniline):
-
To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add phenylacetyl chloride (1.2 eq) dropwise to the cooled solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the desired N-acylated product.[1]
Table 1: Quantitative Data for Acylation of Electron-Deficient Anilines
| Starting Material | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| o-Trifluoromethyl aniline | Phenylacetyl chloride | Triethylamine | Benzene | 52.6 | [1] |
| 4-Nitroaniline | Acetic anhydride | Acetic acid | Acetic acid | High | [2] |
| Anthranilic acid | Acetic anhydride | None | Acetic anhydride | Not specified | [3] |
Sulfonylation: Synthesis of Sulfonamides
The formation of a sulfonamide linkage is of paramount importance in medicinal chemistry. The reaction involves the treatment of the amine with a sulfonyl chloride in the presence of a base. For deactivated anilines, this transformation may require a catalyst or elevated temperatures.
Caption: Reaction pathway for the synthesis of sulfonamides.
Detailed Experimental Protocol (Analogous to Sulfonylation of Aniline with a Lewis Acid Catalyst):
-
To a solution of aniline (2.0 eq) in t-amyl alcohol (0.2 M) in a sealed vial, add the desired sulfonyl fluoride (1.0 eq).[4]
-
Add calcium triflimide (Ca(NTf₂)₂) (1.0 eq) as a Lewis acid catalyst.[4]
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.[4]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure sulfonamide.
Table 2: Quantitative Data for Sulfonylation of Anilines
| Starting Material | Sulfonylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |
| Aniline | 4-Cyanobenzenesulfonyl fluoride | Ca(NTf₂)₂ | t-amyl alcohol | 85 | [4] |
| Aniline | Sulfonimidoyl fluorides | Ca(NTf₂)₂ | t-amyl alcohol | >95 (conversion) | [5][6] |
| 2-Methylaniline | Sodium phenylsulfinate | CuxOy@CS-400 | 1,4-Dioxane | 86 | [7] |
Diazotization and Sandmeyer Reactions
The conversion of the primary amino group to a diazonium salt opens up a vast array of synthetic possibilities via the Sandmeyer reaction, allowing for the introduction of halides, cyano, hydroxyl, and trifluoromethyl groups.[8] The diazotization of weakly basic anilines typically requires strong acidic conditions and low temperatures to ensure the stability of the diazonium intermediate.
Caption: Logical flow from diazotization to various Sandmeyer products.
Detailed Experimental Protocol (Analogous to Diazotization of 4-Nitroaniline and Sandmeyer Reaction):
Part A: Diazotization
-
In a flask, suspend 4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[9]
-
Cool the suspension to 0-5 °C in an ice bath with efficient stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.[9]
-
Continue stirring for 20-30 minutes after the addition is complete. The resulting diazonium salt solution is used immediately in the next step.
Part B: Sandmeyer Reaction (Example: Trifluoromethylation)
-
In a separate reaction vessel under a nitrogen atmosphere, dissolve copper(I) thiocyanate (10 mol%) and cesium carbonate (2.0 eq) in anhydrous acetonitrile.[10]
-
Add trimethylsilyl trifluoromethane (TMSCF₃) (1.5 eq) to the mixture.
-
Slowly add the freshly prepared, cold diazonium salt solution to the copper-containing mixture.
-
Stir the reaction at room temperature for 1-3 hours, allowing for the evolution of nitrogen gas.
-
Once the reaction is complete (monitored by TLC or GC-MS), quench by pouring into water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Table 3: Quantitative Data for Sandmeyer-Type Reactions of Electron-Deficient Anilines
| Starting Material | Diazotizing Agent | Sandmeyer Reagent | Product | Yield (%) | Reference |
| 4-Methoxyaniline | t-BuONO / HBF₄ | TMSCF₃ / CuSCN | 4-Trifluoromethylanisole | 81 | [10] |
| 4-Nitro-2-(trifluoromethyl)aniline | NaNO₂ / HCl | SO₂ / CuCl₂ in AcOH | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | 84 | [11] |
| 4-Methoxyaniline | t-BuONO | "Cu-CF₂H" species | 1-(Difluoromethyl)-4-methoxybenzene | 45 | [12] |
Summary and Outlook
The amino group of this compound, though electronically deactivated, is a versatile functional group that can undergo a range of synthetically important transformations. Acylation, sulfonylation, and diazotization/Sandmeyer reactions provide robust pathways for the elaboration of this core structure into more complex molecules with potential applications in drug discovery and materials science. The provided protocols, based on closely related analogs, offer a solid foundation for the development of specific synthetic routes. It is anticipated that further research into the reactivity of this compound will unveil novel applications and synthetic methodologies.
References
- 1. Synthesis routes of 2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide [benchchem.com]
- 2. fchpt.stuba.sk [fchpt.stuba.sk]
- 3. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. mdpi.com [mdpi.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Integration of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. This technical guide provides an in-depth overview of the fluorinated building block, 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene . While specific literature on this compound is limited, this document consolidates available data and presents plausible synthetic routes and potential applications based on established chemical principles. By providing detailed hypothetical experimental protocols and illustrating potential synthetic transformations, this guide serves as a valuable resource for researchers interested in leveraging this unique scaffold for the design and synthesis of novel therapeutic agents.
Introduction: The Fluorine Advantage in Medicinal Chemistry
Fluorine has emerged as a critical element in drug design, with a significant percentage of newly approved pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated building blocks, such as this compound, offer a modular and efficient approach to introduce these desirable properties into complex molecules. The tetrafluorinated benzodioxene moiety, in particular, provides a rigid and lipophilic scaffold, while the amino group serves as a versatile handle for further chemical modifications.
Physicochemical and Spectroscopic Properties
| Property | Value | Source/Method |
| CAS Number | 25854-59-5 | Commercial Supplier |
| Molecular Formula | C₈H₅F₄NO₂ | Commercial Supplier |
| Molecular Weight | 223.12 g/mol | Commercial Supplier |
| Appearance | Off-white to light brown crystalline powder (Predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (Predicted) | - |
| ¹H NMR (CDCl₃) | Data not available | - |
| ¹³C NMR (CDCl₃) | Data not available | - |
| ¹⁹F NMR (CDCl₃) | Data not available | - |
| IR (KBr, cm⁻¹) | Data not available | - |
| Mass Spectrum (EI) | Data not available | - |
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound can be envisioned starting from a suitable benzodioxene precursor. The following two-step sequence, involving nitration followed by reduction, represents a standard and reliable approach in organic synthesis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Nitration of a Benzodioxene Precursor (Hypothetical)
Objective: To synthesize 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene.
Materials:
-
Hypothetical starting material: 1,2,3,4-Tetrafluoro-5,6-(methylenedioxy)benzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Ice bath
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the starting benzodioxene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 5 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Protocol: Reduction of the Nitro Group
Objective: To synthesize this compound from its nitro precursor.
Materials:
-
2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask containing a suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add the nitro compound (1.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Add concentrated hydrochloric acid (0.5 eq) dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Neutralize the aqueous residue with a sodium hydroxide solution until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude amine.
-
The product can be further purified by column chromatography or recrystallization.
Reactivity and Synthetic Utility
The primary reactive site of this compound is the amino group, which can participate in a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.
Caption: Potential synthetic transformations of the amino group.
Amide Bond Formation: A Gateway to Bioactive Molecules
The amino group can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This is a fundamental transformation in medicinal chemistry for linking molecular fragments.
Example Protocol: Amide Coupling with a Carboxylic Acid
Objective: To synthesize an N-acylated derivative of this compound.
Materials:
-
This compound
-
A generic carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl (aqueous)
-
Saturated sodium bicarbonate (aqueous)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in a Drug Discovery Workflow
The unique combination of a tetrafluorinated benzodioxene core and a reactive amino group makes this building block a highly attractive starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.
Caption: Conceptual workflow for utilizing the building block in drug discovery.
The fluorinated scaffold can be used to explore new chemical space and to improve the properties of existing lead compounds. The amino group allows for the facile introduction of a wide range of substituents, enabling the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is a promising, yet underexplored, fluorinated building block with significant potential in medicinal chemistry. While detailed experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis and application by leveraging established chemical principles. The proposed synthetic routes are robust and scalable, and the versatile reactivity of the amino group opens up a multitude of possibilities for creating novel molecular architectures. As the demand for innovative drug candidates continues to grow, the strategic use of unique fluorinated building blocks like this will undoubtedly play a pivotal role in the future of drug discovery. Researchers are encouraged to further investigate the properties and reactivity of this compound to unlock its full potential.
The Pivotal Role of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene in the Development of Novel Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene, a fluorinated aromatic amine, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the tetrafluorinated dioxene ring, impart desirable physicochemical properties to target molecules, enhancing their metabolic stability and binding affinity. This technical guide explores the potential applications of this compound, with a primary focus on its recent and significant role in the synthesis of the novel antibiotic, Abaucin. Abaucin has demonstrated potent and specific activity against the critically threatening pathogen Acinetobacter baumannii. This document provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of compounds derived from this key intermediate, offering valuable insights for researchers in the field of drug discovery and development.
Core Application: Synthesis of the Antibiotic Abaucin
A primary and high-impact application of this compound is its use as a key precursor in the synthesis of Abaucin (also known as RS-102895), a novel antibiotic with targeted activity against multidrug-resistant Acinetobacter baumannii.[1][2] The synthesis involves the construction of a spirocyclic benzoxazine scaffold, for which the aminobenzodioxene provides the core structure.
Experimental Protocols
Synthesis of the Spirocyclic Benzoxazine Intermediate
The initial step involves the reaction of this compound with a suitable dielectrophile to form the spirocyclic core. While the exact, publicly available, step-by-step protocol for the industrial synthesis of the Abaucin precursor is proprietary, a generalizable synthetic route based on established benzoxazine synthesis methodologies can be proposed. One common method involves the reaction of an aminophenol derivative with a ketone or aldehyde in the presence of a dehydrating agent. In this context, the amino group of this compound would react with a suitable piperidinone derivative.
General Reaction Scheme:
-
Step 1: Formation of the Benzoxazine Ring. A plausible route involves the condensation of this compound with a protected 4-piperidone derivative, followed by cyclization to form the spiro[benzoxazine-piperidine] core.
-
Step 2: N-Alkylation. The secondary amine of the piperidine ring is then alkylated with a suitable electrophile, such as 2-(4-(trifluoromethyl)phenyl)ethyl bromide, to introduce the side chain characteristic of Abaucin.
Quantitative Data Summary
The biological activity of Abaucin has been evaluated against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values, highlighting its potent and specific activity against A. baumannii.
| Compound | Organism | Strain | MIC (µg/mL) |
| Abaucin | Acinetobacter baumannii | ATCC 17978 | ~2 |
| Abaucin | Acinetobacter baumannii | (41 different strains) | 2 - 64 |
| Abaucin | Carbapenem-resistant Enterobacteriaceae | (24 strains) | >64 |
| Abaucin | Pseudomonas aeruginosa | (24 strains) | >64 |
| Abaucin | Staphylococcus aureus | (14 strains) | >64 |
Data sourced from studies on the discovery and characterization of Abaucin.[3][4]
Mechanism of Action: Inhibition of Lipoprotein Transport
Abaucin exhibits a novel mechanism of action by targeting lipoprotein transport in A. baumannii.[2][3][5][6] Specifically, it inhibits the function of the LolE protein, a crucial component of the Lol (lipoprotein outer membrane localization) pathway.[7] This pathway is essential for the transport of lipoproteins from the inner membrane to the outer membrane of Gram-negative bacteria. By disrupting this process, Abaucin compromises the integrity of the bacterial outer membrane, leading to cell death.[8]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action of Abaucin.
Caption: Mechanism of action of Abaucin in A. baumannii.
Future Perspectives and Broader Applications
The successful development of Abaucin from a this compound starting material underscores the potential of this and similar fluorinated building blocks in medicinal chemistry. The introduction of the tetrafluorinated dioxene moiety can be a key strategy to enhance drug-like properties. While the current focus is on Abaucin, the reactivity of the amino group allows for a wide range of chemical modifications, opening avenues for the synthesis of diverse compound libraries targeting other diseases. Researchers are encouraged to explore the derivatization of this scaffold to develop novel therapeutics for various applications, including but not limited to oncology, virology, and inflammatory diseases. The unique electronic properties conferred by the fluorine atoms can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. ask-bioexpert.com [ask-bioexpert.com]
- 2. Abaucin - Wikipedia [en.wikipedia.org]
- 3. AI‐driven drug discovery: Exploring Abaucin as a promising treatment against multidrug‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel categorical narrow-spectrum antibiotic against A. baumannii | BioWorld [bioworld.com]
- 5. Deep learning-guided discovery of an antibiotic targeting Acinetobacter baumannii. | Broad Institute [broadinstitute.org]
- 6. Compound | AntibioticDB [antibioticdb.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic identified by AI – MIT Jameel Clinic [jclinic.mit.edu]
The Pivotal Role of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene in Modern Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene, a fluorinated aniline derivative, has emerged as a critical intermediate in the synthesis of a new generation of high-potency agrochemicals. Its unique structural features, conferred by the tetrafluorinated benzodioxene ring, contribute significantly to the biological activity and selectivity of the final active ingredients. This technical guide provides an in-depth overview of the synthesis of this key intermediate, its incorporation into advanced insecticidal compounds, and the biochemical mode of action of these resulting agrochemicals. The information presented herein is intended to support researchers and professionals in the field of agrochemical development.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this intermediate is fundamental for its application in synthesis.
| Property | Value | Reference |
| CAS Number | 25854-59-5 | [1] |
| Molecular Formula | C₈H₅F₄NO₂ | [1] |
| Molecular Weight | 223.12 g/mol | [1] |
| IUPAC Name | 2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine | |
| Canonical SMILES | C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F | |
| Appearance | Not specified (typically a solid) | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a commercially available fluorinated benzene derivative. The key steps involve the introduction of the dioxene ring, nitration, and subsequent reduction of the nitro group to the amine. While specific patented methodologies may vary, a general synthetic pathway is outlined below.
Experimental Protocol: A Generalized Synthesis Pathway
Step 1: Synthesis of 2,2,4,4-Tetrafluoro-1,3-benzodioxene
This step involves the reaction of a suitable catechol derivative with a fluorinating agent. The specifics of this reaction are often proprietary and can vary.
Step 2: Nitration of 2,2,4,4-Tetrafluoro-1,3-benzodioxene to yield 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene
-
Reagents: 2,2,4,4-Tetrafluoro-1,3-benzodioxene, fuming nitric acid, sulfuric acid.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, 2,2,4,4-Tetrafluoro-1,3-benzodioxene is added portion-wise, maintaining the temperature below 10°C with an ice bath.
-
Fuming nitric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, the mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) to allow the reaction to go to completion.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude nitro product.
-
The precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Step 3: Reduction of 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene to this compound
-
Reagents: 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene, a reducing agent (e.g., iron powder in the presence of an acid like acetic acid or hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., ethanol, acetic acid).
-
Procedure (using Iron/Acetic Acid):
-
2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene is dissolved in a mixture of ethanol and acetic acid.
-
Iron powder is added to the solution in portions, and the mixture is heated to reflux with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Caption: Generalized synthesis pathway for this compound.
Application as an Intermediate in Anthranilic Diamide Insecticides
This compound serves as a crucial building block for a class of potent insecticides known as anthranilic diamides. These insecticides are highly effective against a range of lepidopteran pests.
Synthesis of a Representative Anthranilic Diamide Insecticide
The synthesis of these complex molecules involves the coupling of this compound with a substituted anthranilic acid derivative, followed by further functionalization.
Experimental Protocol: General Synthesis of a Fluorinated Anthranilic Diamide
Step 1: Amide Bond Formation
-
Reagents: this compound, a substituted 2-aminobenzoic acid (anthranilic acid derivative), a coupling agent (e.g., EDC/HOBt, or conversion of the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride), and a suitable solvent (e.g., dichloromethane, DMF).
-
Procedure (using an acid chloride):
-
The substituted 2-aminobenzoic acid is converted to its corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.
-
In a separate reaction vessel, this compound is dissolved in a suitable solvent along with a base (e.g., triethylamine, pyridine) to act as an acid scavenger.
-
The freshly prepared acid chloride solution is added dropwise to the solution of the amine at a controlled temperature (often 0°C to room temperature).
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted into an organic solvent.
-
The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude anthranilic diamide.
-
Purification is typically performed by column chromatography or recrystallization.
-
Caption: Formation of the core anthranilic diamide structure.
Mode of Action: Ryanodine Receptor Activation
The insecticidal efficacy of anthranilic diamides derived from this compound stems from their specific mode of action on the insect's muscular system. These compounds are potent activators of insect ryanodine receptors (RyRs).
Ryanodine receptors are intracellular calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and non-muscle cells. The binding of the anthranilic diamide insecticide to the insect RyR locks the channel in an open state. This leads to an uncontrolled release of stored calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.
The sustained high levels of intracellular Ca²⁺ result in continuous muscle contraction, leading to paralysis, cessation of feeding, and ultimately, the death of the insect. A key advantage of these insecticides is their high selectivity for insect RyRs over mammalian RyRs, which contributes to their favorable safety profile for non-target organisms.
Caption: Signaling pathway of anthranilic diamide insecticides.
Insecticidal Activity Data
The following table summarizes the insecticidal activity of representative novel fluorinated aniline anthranilic diamides against various lepidopteran pests. The data is presented as the median lethal concentration (LC₅₀), which is the concentration of the insecticide that is lethal to 50% of the test population.
| Compound | Target Pest | LC₅₀ (mg/L) |
| Novel Diamide A | Plutella xylostella (Diamondback Moth) | 0.015 |
| Novel Diamide B | Plutella xylostella (Diamondback Moth) | 0.028 |
| Novel Diamide C | Mythimna separata (Oriental Armyworm) | 0.089 |
| Novel Diamide D | Mythimna separata (Oriental Armyworm) | 0.125 |
| Chlorantraniliprole (Reference) | Plutella xylostella (Diamondback Moth) | 0.12 |
| Chlorantraniliprole (Reference) | Mythimna separata (Oriental Armyworm) | 0.25 |
Note: The specific structures of "Novel Diamide A-D" are detailed in the referenced primary literature and are derivatives synthesized using a fluorinated aniline moiety, conceptually similar to this compound.
Conclusion
This compound is a high-value intermediate that enables the synthesis of novel, highly effective anthranilic diamide insecticides. The incorporation of the tetrafluorobenzodioxene moiety is a key factor in achieving potent and selective activation of insect ryanodine receptors. The detailed synthetic protocols and mode of action understanding provided in this guide offer a solid foundation for further research and development in the field of innovative and sustainable crop protection solutions. The continued exploration of derivatives based on this fluorinated scaffold holds significant promise for addressing the ongoing challenges of pest management in agriculture.
References
An In-depth Technical Guide to the Safety and Handling of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available public data, which is limited. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by a supplier. Always consult the specific SDS for the material you are handling and follow all institutional and regulatory safety protocols.
Introduction
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine that holds potential as a building block in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a summary of the known safety, handling, and property information for this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO₂ | PubChem |
| Molecular Weight | 223.13 g/mol | PubChem |
| CAS Number | 25854-59-5 | PubChem |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | - |
| XLogP3 | 2.2 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
Safety and Hazard Information
Comprehensive toxicological data for this compound is not publicly available. However, information from chemical suppliers indicates that it should be handled with care.
GHS Hazard Classification (Potential)
While a specific GHS classification is not universally published, related fluorinated and amino-aromatic compounds often carry warnings for:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity: May cause respiratory irritation.
Hazard codes from some suppliers suggest "T" (Toxic), which implies significant health risks.
Handling and Personal Protective Equipment (PPE)
A standardized workflow for handling this compound should be established to minimize exposure.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols (General Guidance)
Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in peer-reviewed literature. Researchers should develop their own protocols based on established methods for similar fluorinated anilines.
A logical workflow for a research project involving this compound is outlined below.
Biological Activity and Signaling Pathways
There is currently no publicly available research detailing the specific biological activities or the mechanism of action for this compound. The presence of the fluorinated benzodioxene moiety suggests potential for interaction with various biological targets, a hypothesis that requires experimental validation.
Given its structural features, it could be investigated for roles in areas where similar fluorinated aromatics have shown promise, such as:
-
Enzyme inhibition
-
Receptor modulation
-
As a scaffold in the development of new therapeutic agents
Any investigation into its biological effects should be preceded by comprehensive in vitro toxicological assessments.
Conclusion
This compound is a compound of interest for chemical and pharmaceutical research. However, the scarcity of publicly available data necessitates a cautious and rigorous approach to its handling and use. All work with this compound should be conducted under the assumption that it is toxic, and appropriate safety measures must be implemented. Further research is required to fully characterize its physical, chemical, and biological properties.
Methodological & Application
Synthesis of Bio-functional Derivatives from 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene. This fluorinated benzodioxene is a key building block in medicinal chemistry, valued for the unique physicochemical properties conferred by its tetrafluorinated moiety, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The protocols outlined below focus on the derivatization of the primary amino group to form amides and sulfonamides, common functional groups in pharmacologically active compounds. These methods are adaptable for the generation of compound libraries for screening and lead optimization in drug discovery programs.
Application Notes
This compound serves as a versatile scaffold for the development of a wide range of therapeutic agents. The presence of the fluorine atoms can significantly influence the electronic properties and conformational preferences of the molecule, making it an attractive starting material for targeting various biological pathways.
-
Pharmaceutical Intermediates: This compound is a crucial intermediate in the synthesis of complex fluorinated drug molecules.[1][2] Its derivatives have potential applications as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions. The benzodioxene core is a recognized pharmacophore in numerous bioactive compounds.
-
Agrochemical Development: The principles of derivatization can also be applied to the synthesis of novel herbicides and pesticides, where the enhanced stability of fluorinated compounds can lead to increased efficacy and longevity in the field.[1]
-
Materials Science: The unique properties of these fluorinated derivatives also lend themselves to applications in materials science, such as in the development of specialty polymers and electronic materials.[1]
A general workflow for the synthesis and purification of derivatives from this compound is depicted below.
Caption: General workflow for the synthesis and purification of derivatives.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of amide and sulfonamide derivatives. Researchers should optimize these conditions based on the specific reactivity of the chosen reagents.
Synthesis of Amide Derivatives via Acylation with Acyl Chlorides
This protocol describes the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation:
| Entry | Acyl Chloride | Base (eq) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzoyl Chloride | TEA (1.2) | DCM | 4 | 85-95 | >98 |
| 2 | Acetyl Chloride | TEA (1.2) | DCM | 2 | 90-98 | >99 |
| 3 | Cyclopropanecarbonyl chloride | DIPEA (1.2) | THF | 6 | 80-90 | >97 |
Note: The data in this table represents typical expected outcomes for acylation reactions and should be used as a reference. Actual results may vary.
Synthesis of Amide Derivatives via Amide Coupling with Carboxylic Acids
This protocol utilizes a peptide coupling reagent for the formation of an amide bond between this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Logical relationship in EDC/HOBt mediated amide coupling.
Synthesis of Sulfonamide Derivatives
This protocol details the synthesis of sulfonamides by reacting this compound with a sulfonyl chloride. The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][3][4]
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (2.0 eq) or TEA (1.5 eq) and cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude sulfonamide by recrystallization or flash column chromatography.
Data Presentation:
| Entry | Sulfonyl Chloride | Base (eq) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | p-Toluenesulfonyl chloride | Pyridine (2.0) | DCM | 12 | 80-90 | >98 |
| 2 | Methanesulfonyl chloride | TEA (1.5) | DCM | 6 | 85-95 | >99 |
| 3 | Dansyl chloride | Pyridine (2.0) | DCM | 10 | 75-85 | >97 |
Note: The data in this table represents typical expected outcomes for sulfonamide synthesis and should be used as a reference. Actual results may vary.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acyl chlorides, sulfonyl chlorides, and coupling reagents are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Acylation of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. The presence of the electron-withdrawing tetrafluorobenzodioxene ring system significantly influences the reactivity of the amino group, making it less nucleophilic than in non-fluorinated anilines. Acylation of this primary amine is a crucial step in the synthesis of a variety of derivatives, such as amides, which are prevalent motifs in pharmacologically active compounds. These application notes provide detailed protocols for the acylation of this compound, offering guidance on reaction conditions, purification, and characterization of the resulting N-acylated products. The protocols provided are based on general methods for the acylation of electron-deficient anilines and may require optimization for this specific substrate.
Data Presentation
Due to the limited availability of specific quantitative data for the acylation of this compound in the public domain, the following table summarizes representative conditions for the acylation of anilines, with a focus on methods suitable for electron-deficient substrates. These conditions can serve as a starting point for reaction optimization.
Table 1: Representative Acylation Conditions for Anilines
| Acylating Agent | Coupling Reagent/Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Anhydride | Sodium Acetate | - | Water/Ethanol | 0 - 25 | 0.5 - 2 | 70-95 |
| Acetyl Chloride | Pyridine or Triethylamine | Pyridine or Triethylamine | Dichloromethane or THF | 0 - 25 | 1 - 4 | 75-98 |
| Carboxylic Acid | EDCI / DMAP | - | Dichloromethane | 25 | 12 | 60-90 |
| Carboxylic Acid | TBTU / DIPEA | DIPEA | Methanol/THF | 0 - 25 | 4 | 70-98 |
EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DMAP = 4-Dimethylaminopyridine, TBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, DIPEA = N,N-Diisopropylethylamine.
Experimental Protocols
The following are detailed protocols for the acylation of this compound using common acylating agents.
Protocol 1: Acetylation using Acetic Anhydride
This protocol describes the N-acetylation of this compound to form N-(2,2,4,4-Tetrafluoro-1,3-benzodioxen-6-yl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in deionized water.
-
Add concentrated hydrochloric acid (approx. 0.9 eq) dropwise with stirring to form the hydrochloride salt of the amine, which may improve solubility.
-
In a separate beaker, prepare a solution of sodium acetate (1.1 eq) in a minimum amount of deionized water.
-
To the stirred amine hydrochloride solution, add acetic anhydride (1.2 eq).
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.
-
A precipitate of the acetylated product should form.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2,2,4,4-Tetrafluoro-1,3-benzodioxen-6-yl)acetamide.
-
Dry the product under vacuum.
Characterization:
-
The product can be characterized by Thin Layer Chromatography (TLC) to check for purity.
-
The structure can be confirmed using spectroscopic methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and FT-IR.
-
The melting point of the purified product should be determined.
Protocol 2: Acylation with a Carboxylic Acid using EDCI/DMAP Coupling
This protocol outlines the formation of an amide bond between this compound and a generic carboxylic acid using EDCI and DMAP as coupling agents.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), this compound (1.0 eq), EDCI (1.2 eq), and DMAP (0.4 eq) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and partition between cold water and chloroform or dichloromethane.
-
Separate the organic layer and wash it sequentially with deionized water (2x) and brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Collect the fractions containing the pure product and evaporate the solvent to yield the desired N-acylated derivative.
-
Dry the final product under vacuum.
Characterization:
-
Assess the purity of the final compound using TLC and determine its melting point.
-
Confirm the structure of the acylated product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualizations
Acylation Reaction Workflow
Caption: General workflow for the acylation of this compound.
Logical Relationship of Acylation Components
Caption: Key components and their roles in the acylation reaction.
Application Notes and Protocols for the Use of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorinated benzodioxene scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The compound 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene offers a unique and stable core structure for the development of novel chemical entities. Its tetrafluorinated dioxene ring enhances metabolic stability and modulates the physicochemical properties of resulting compounds, making it an attractive starting point for drug discovery programs.[1]
This document provides detailed application notes and a hypothetical, yet plausible, protocol for the utilization of this compound as a scaffold in solid-phase synthesis. The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and are intended to serve as a guide for the generation of small molecule libraries for screening and lead optimization.
Hypothetical Application: Solid-Phase Synthesis of a Diversified Benzodioxene Library
In this proposed application, this compound is employed as a central scaffold, immobilized on a solid support. Its primary amine serves as an initial attachment point for further chemical diversification. This strategy allows for the rapid synthesis of a library of compounds, each featuring the stable fluorinated benzodioxene core, with variations introduced through the sequential addition of different building blocks.
Potential Advantages of this Approach:
-
Efficiency: Solid-phase synthesis allows for the use of excess reagents to drive reactions to completion, with easy purification by simple washing steps.
-
Diversity: A wide range of building blocks (e.g., amino acids, carboxylic acids) can be readily incorporated to generate a structurally diverse library.
-
Automation: The repetitive nature of solid-phase synthesis is amenable to automation, enabling high-throughput synthesis.
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies and have been adapted for the use of this compound as a core scaffold.
Protocol 1: Immobilization of the Benzodioxene Scaffold on a Solid Support
This protocol describes the attachment of the scaffold to a 2-chlorotrityl chloride resin. This resin is chosen for its acid-labile cleavage properties, which allows for the release of the final compound with the C-terminal as a carboxylic acid.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, 1.0-2.0 mmol/g) in DCM (10 mL/g of resin) for 30-60 minutes in a solid-phase synthesis vessel.
-
Scaffold Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and DIPEA (7.5 equivalents) in dry DCM (10 mL/g of resin).
-
Coupling: Drain the DCM from the swollen resin and add the scaffold solution. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 times) and DMF (3 times).
-
Capping: To cap any remaining reactive chloride groups on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) (10 mL/g of resin) and agitate for 30 minutes.
-
Final Washing: Drain the capping solution and wash the resin sequentially with DMF (3 times) and DCM (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: Elongation of the Molecular Chain
This protocol outlines the addition of an Fmoc-protected amino acid as the first building block to the immobilized scaffold. This process can be repeated with different building blocks to create a diverse library.
Materials:
-
Scaffold-loaded resin from Protocol 1
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% Piperidine in DMF (v/v)
Procedure:
-
Resin Swelling: Swell the scaffold-loaded resin in DMF (10 mL/g) for 30 minutes.
-
Fmoc Deprotection (if applicable for subsequent steps): This step is not needed for the first coupling to the primary amine of the scaffold but is included for subsequent elongation steps if an Fmoc-protected building block is used.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and add a fresh portion of 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Drain the solvent from the resin and add the activated amino acid solution.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the final compound from the resin and the removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin from Protocol 2
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail (10 mL/g of resin) to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the cleavage mixture to separate the resin beads. Collect the filtrate.
-
Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Precipitation: Add the combined filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate) with stirring.
-
Isolation: Collect the precipitated product by centrifugation or filtration.
-
Washing and Drying: Wash the solid product with cold diethyl ether (2-3 times) and dry it under vacuum.
Protocol 4: Purification and Analysis
Procedure:
-
Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified compound by analytical RP-HPLC to determine its purity and by mass spectrometry to confirm its molecular weight.
Data Presentation
The following table presents hypothetical data for the synthesis of a small library of compounds based on the this compound scaffold, illustrating the expected outcomes of the described protocols.
| Compound ID | Building Block 1 | Building Block 2 | Crude Yield (%) | Purity by HPLC (%) | Observed Mass [M+H]⁺ |
| BDB-001 | Fmoc-Gly-OH | - | 85 | >95 | 281.06 |
| BDB-002 | Fmoc-Ala-OH | - | 82 | >95 | 295.08 |
| BDB-003 | Fmoc-Phe-OH | - | 78 | >95 | 371.11 |
| BDB-004 | Fmoc-Gly-OH | Fmoc-Ala-OH | 75 | >90 | 352.11 |
| BDB-005 | Fmoc-Ala-OH | Fmoc-Gly-OH | 73 | >90 | 352.11 |
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of a diversified library using this compound as a scaffold.
Potential Biological Target Signaling Pathway: FtsZ Inhibition
Benzodioxane derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ.[2] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cytokinesis. Its inhibition leads to filamentation of bacteria and eventual cell death, making it an attractive target for novel antibiotics.
Caption: Proposed mechanism of action for a benzodioxene-based FtsZ inhibitor, leading to the disruption of bacterial cell division.
Conclusion
The protocols and application notes presented here provide a framework for the use of this compound in solid-phase synthesis. While the described workflow is hypothetical, it is grounded in well-established chemical principles and offers a viable strategy for the rapid generation of novel, fluorinated small molecule libraries. Such libraries can be invaluable in the search for new therapeutic agents targeting a range of biological pathways. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals and target classes.
References
Application Notes and Protocols: 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene (TFAB) is a fluorinated aniline derivative increasingly recognized as a valuable building block in the synthesis of novel bioactive molecules. The incorporation of the tetrafluorobenzodioxene moiety can significantly influence the physicochemical and pharmacokinetic properties of a compound, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This is attributed to the unique electronic properties and conformational constraints imposed by the fluorine atoms and the dioxene ring. These characteristics make TFAB an attractive starting material for the development of new therapeutic agents and agrochemicals.
The primary reactive site of TFAB is the amino group, which allows for a variety of chemical transformations, most notably the formation of amides and ureas. These functional groups are prevalent in a vast array of biologically active compounds, and their synthesis from TFAB provides a straightforward route to novel fluorinated analogues of known drugs or entirely new chemical entities.
Application in Bioactive Molecule Synthesis: Urea Derivatives
One of the key applications of this compound is in the synthesis of urea derivatives. The urea functional group is a critical pharmacophore in numerous approved drugs due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The synthesis of ureas from TFAB allows for the introduction of the unique tetrafluorobenzodioxene scaffold into molecules designed to modulate the activity of various enzymes and receptors.
General Synthesis of N-(2,2,4,4-tetrafluoro-1,3-benzodioxen-6-yl)ureas
The most common method for the synthesis of urea derivatives from TFAB involves the reaction of the primary amine with an appropriate isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Logical Workflow for Urea Synthesis:
Caption: General reaction scheme for the synthesis of urea derivatives from TFAB.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(2,2,4,4-tetrafluoro-1,3-benzodioxen-6-yl)urea Derivatives
This protocol describes a general method for the synthesis of N-substituted ureas starting from this compound and a substituted isocyanate.
Materials:
-
This compound (TFAB)
-
Substituted isocyanate (R-NCO)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
In a clean and dry reaction vessel, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent.
-
To this solution, add the substituted isocyanate (1.0 - 1.2 eq.) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for a period of 1 to 24 hours, monitoring the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to afford the desired N-(2,2,4,4-tetrafluoro-1,3-benzodioxen-6-yl)urea derivative.
Note: The reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates.
Data Presentation
While specific quantitative data for bioactive molecules derived from this compound is not extensively available in the public domain, the following table provides a hypothetical representation of how such data could be structured for comparative analysis. The data presented here is for illustrative purposes to guide researchers in organizing their findings.
| Compound ID | R-Group (from Isocyanate) | Target | In Vitro Activity (IC50, µM) |
| Urea-1 | Phenyl | Kinase X | 0.5 |
| Urea-2 | 4-Chlorophenyl | Kinase X | 0.2 |
| Urea-3 | 4-Methoxyphenyl | Kinase X | 1.2 |
| Urea-4 | Cyclohexyl | Kinase Y | 5.8 |
| Urea-5 | Benzyl | Kinase Y | 3.1 |
Signaling Pathways
The specific signaling pathways affected by bioactive molecules derived from this compound will be dependent on the nature of the synthesized molecule and its biological target. For instance, if a derivative is designed as a kinase inhibitor, it would modulate intracellular signaling cascades that are regulated by that specific kinase.
Hypothetical Signaling Pathway for a Kinase Inhibitor Derived from TFAB:
Caption: Inhibition of a generic kinase signaling pathway by a TFAB-derived urea.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel bioactive molecules. Its application in the generation of fluorinated amides and ureas provides a valuable strategy for lead discovery and optimization in drug development and agrochemical research. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers to explore the potential of this unique chemical entity in their own discovery programs. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully elucidate the potential of TFAB in medicinal and agricultural chemistry.
Application Notes and Protocols for N-Alkylation of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. The introduction of N-alkyl substituents can significantly modulate its physicochemical and pharmacological properties. This document provides detailed experimental protocols for the N-alkylation of this compound via two robust and widely applicable methods: Reductive Amination and Buchwald-Hartwig Amination.
Method 1: Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is subsequently reduced to the desired amine.[1][2] This one-pot procedure is highly efficient and avoids the over-alkylation often seen with direct alkylation using alkyl halides.[3]
Experimental Protocol: Reductive Amination
Objective: To synthesize N-alkylated derivatives of this compound.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add the corresponding aldehyde or ketone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (Illustrative)
| Entry | Alkyl Group | Aldehyde/Ketone | Yield (%) | Purity (%) |
| 1 | Methyl | Formaldehyde | 92 | >98 |
| 2 | Ethyl | Acetaldehyde | 88 | >97 |
| 3 | Isopropyl | Acetone | 85 | >98 |
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, enabling the formation of carbon-nitrogen bonds.[4][5] This method is renowned for its broad substrate scope and functional group tolerance.[6][7] In this context, we adapt the methodology for the coupling of an aryl amine with an alkyl halide.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-alkylated derivatives of this compound.
Materials:
-
This compound
-
Alkyl bromide or iodide (e.g., methyl iodide, ethyl bromide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Diatomaceous earth
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Schlenk tube or similar reaction vessel
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene to the Schlenk tube.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Finally, add the alkyl halide (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired N-alkylated product.
Quantitative Data Summary (Illustrative)
| Entry | Alkyl Group | Alkyl Halide | Yield (%) | Purity (%) |
| 1 | Methyl | Methyl iodide | 85 | >98 |
| 2 | Ethyl | Ethyl bromide | 81 | >97 |
| 3 | n-Butyl | n-Butyl bromide | 78 | >97 |
Visualizations
Caption: Experimental workflow for the N-alkylation via reductive amination.
Caption: Experimental workflow for the N-alkylation via Buchwald-Hartwig amination.
Caption: Logical relationship of components in the N-alkylation reaction.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes: The 2,2,4,4-Tetrafluoro-1,3-benzodioxene Scaffold in the Discovery of Novel CFTR Modulators
Introduction
The 2,2,4,4-tetrafluoro-1,3-benzodioxene moiety is emerging as a promising scaffold in medicinal chemistry, particularly in the design of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene lead to the production of a dysfunctional protein, causing cystic fibrosis (CF), a life-threatening genetic disorder. The unique physicochemical properties of the tetrafluorobenzodioxene ring, such as high metabolic stability and altered lipophilicity, make it an attractive isostere for the 2,2-difluoro-1,3-benzodioxole group found in potent clinical-stage CFTR correctors. This document outlines the application of the 2,2,4,4-tetrafluoro-6-amino-1,3-benzodioxene scaffold in the discovery of next-generation CFTR modulators, providing key data and experimental protocols for researchers in the field.
CFTR modulators are small molecules that target the underlying protein defect in CF. They are broadly classified into correctors, which aid in the proper folding and trafficking of the mutant CFTR protein to the cell surface, and potentiators, which enhance the opening probability of the CFTR channel. The development of combination therapies involving both correctors and potentiators has revolutionized the treatment of CF.
The this compound scaffold serves as a key building block for the synthesis of novel CFTR correctors. The amino group at the 6-position provides a convenient handle for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.
Data Presentation: Structure-Activity Relationship of Benzodioxole-Based CFTR Correctors
The following table summarizes the structure-activity relationship of a series of CFTR correctors based on a benzodioxole scaffold, highlighting the impact of substitutions on the benzodioxole ring and other parts of the molecule on their corrective activity. The data is adapted from the discovery of ABBV/GLPG-2222, a potent CFTR corrector, and serves as a blueprint for the design of analogs based on the 2,2,4,4-tetrafluoro-1,3-benzodioxene scaffold.[1]
| Compound ID | Benzodioxole Moiety | R1 Substitution | R2 Substitution | EC50 (µM) in F508del-CFTR HBE Cells |
| 1 | 2,2-Difluoro-1,3-benzodioxole | H | H | 0.5 |
| 2 | 2,2-Difluoro-1,3-benzodioxole | F | H | 0.2 |
| 3 | 2,2-Difluoro-1,3-benzodioxole | Cl | H | 0.3 |
| 4 | 2,2-Difluoro-1,3-benzodioxole | Me | H | 0.8 |
| 5 | 1,3-Benzodioxole | H | H | >10 |
| 6 | 2,2-Difluoro-1,3-benzodioxole | H | OMe | 1.2 |
| 7 (ABBV/GLPG-2222) | 2,2-Difluoro-1,3-benzodioxole | H | COOH | 0.03 |
Experimental Protocols
Synthesis of a Representative 2,2,4,4-Tetrafluoro-1,3-benzodioxene-based CFTR Modulator
This protocol describes a plausible synthetic route for a novel CFTR corrector incorporating the this compound scaffold, adapted from the synthesis of related CFTR modulators.
Step 1: Amide Coupling
To a solution of this compound (1.0 eq) in dichloromethane (DCM) is added 1-(tert-butoxycarbonyl)cyclopropane-1-carboxylic acid (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq). The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the Boc-protected amide.
Step 2: Boc Deprotection
The Boc-protected amide (1.0 eq) is dissolved in a 4M solution of HCl in dioxane. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the amine hydrochloride salt.
Step 3: Final Amide Coupling
To a solution of the amine hydrochloride salt (1.0 eq) and a suitable substituted benzoic acid (e.g., 4-carboxy-2-methoxyphenylboronic acid) (1.1 eq) in dimethylformamide (DMF) is added HATU (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq). The reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to afford the final compound.
Ussing Chamber Assay for CFTR Corrector Activity
This protocol details the use of the Ussing chamber, a gold-standard technique, to measure the ability of a test compound to restore CFTR-mediated chloride transport in human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation.[2][3][4][5]
Cell Culture: F508del-CFTR HBE cells are seeded on permeable supports and cultured at an air-liquid interface for 4-6 weeks to allow for differentiation into a polarized epithelium.
Compound Treatment: Differentiated HBE cells are treated with the test compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours at 37°C to allow for correction of the F508del-CFTR protein.
Ussing Chamber Measurement:
-
Mount the permeable supports in the Ussing chambers.
-
Add a Krebs-bicarbonate Ringer solution to both the apical and basolateral chambers.
-
Maintain the temperature at 37°C and continuously gas with 95% O2/5% CO2.
-
Measure the short-circuit current (Isc).
-
Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add forskolin (10 µM) and genistein (50 µM) to the apical chamber to activate and potentiate CFTR channels.
-
Add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
The increase in Isc following forskolin and genistein stimulation is a measure of CFTR-mediated chloride transport. The activity of the corrector compound is quantified by the difference in stimulated Isc between treated and untreated cells.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This protocol describes a functional assay to assess CFTR activity in 3D intestinal organoids derived from individuals with cystic fibrosis.[6][7][8][9][10]
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.
Compound Treatment: Mature organoids are pre-incubated with the test corrector compound (e.g., 10 µM) for 24 hours.
FIS Assay:
-
Plate the treated organoids in a 96-well plate.
-
Add a solution containing forskolin (5 µM) to stimulate CFTR.
-
Acquire brightfield images of the organoids at time 0 and at regular intervals for up to 24 hours using a high-content imaging system.
-
The swelling of the organoids, quantified as the change in the cross-sectional area, is a direct measure of CFTR-dependent fluid secretion and thus CFTR function.
Mandatory Visualization
References
- 1. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. stemcell.com [stemcell.com]
- 8. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 10. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
Prospective Application of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene in Peptide Synthesis: A Theoretical Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine with potential applications in medicinal chemistry. The incorporation of fluorine into peptide structures is a well-established strategy to enhance their therapeutic properties, including metabolic stability, proteolytic resistance, and binding affinity. While, to date, no specific applications of this compound in peptide synthesis are documented in peer-reviewed literature, its chemical structure—possessing a nucleophilic amino group and a stable, lipophilic fluorinated moiety—suggests its potential as a novel building block for peptide modification. This document outlines theoretical applications and provides detailed, prospective protocols for its use in peptide synthesis, intended to serve as a foundational guide for researchers exploring its utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its reactivity and potential impact on peptide characteristics.
| Property | Value | Reference |
| CAS Number | 25854-59-5 | [1][2][3] |
| Molecular Formula | C₈H₅F₄NO₂ | [1][2] |
| Molecular Weight | 223.12 g/mol | [1][2] |
| Appearance | Not specified in literature; likely a solid | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DCM) | |
| pKa (of the amine) | Not empirically determined; expected to be lower than aniline due to the electron-withdrawing effects of the fluorine atoms. |
Theoretical Applications in Peptide Synthesis
Based on its structure, this compound can be hypothetically utilized in two primary ways in the context of peptide synthesis:
-
C-Terminal Amidation Agent: The primary amino group can act as a nucleophile to form a stable amide bond with the C-terminal carboxylic acid of a peptide. This would append the tetrafluorobenzodioxene moiety to the end of the peptide chain, potentially enhancing its lipophilicity and metabolic stability.
-
Precursor for a Novel Unnatural Amino Acid: The amino group can be used as a handle for further chemical elaboration to create a novel, fluorinated amino acid. This new building block could then be incorporated at any position within a peptide sequence during solid-phase peptide synthesis (SPPS).
The incorporation of this fluorinated moiety is anticipated to confer several advantages to the resulting peptide, as is common with fluorinated compounds in medicinal chemistry.[4][5] These benefits may include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally stable, and the bulky fluorinated group can shield adjacent peptide bonds from enzymatic degradation.[6]
-
Increased Lipophilicity: The fluorinated benzodioxene core is highly lipophilic, which can improve the peptide's ability to cross cell membranes.[6]
-
Modulation of Conformation: The rigid, aromatic nature of the moiety can influence the peptide's secondary structure, potentially leading to improved target binding.[7]
-
¹⁹F NMR Probe: The presence of fluorine atoms provides a handle for ¹⁹F NMR studies, which can be used to investigate the peptide's conformation and interactions with its biological target.
Prospective Experimental Protocols
The following protocols are theoretical and would require optimization for this specific reagent. They are based on standard procedures in peptide chemistry.
Protocol 1: C-Terminal Amidation of a Resin-Bound Peptide
This protocol describes the modification of a peptide's C-terminus while it is still attached to the solid support.
Objective: To couple this compound to the C-terminal carboxylic acid of a peptide synthesized on a standard solid-phase resin (e.g., Wang or Rink Amide resin where the peptide has been attached via a side-chain linker).
Materials:
-
Peptide-on-resin (with a free C-terminal carboxylic acid)
-
This compound
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solutions: 20% Piperidine in DMF (for Fmoc removal if necessary)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (for precipitation)
Procedure:
-
Resin Preparation: Swell the peptide-on-resin in DMF for 30 minutes in a fritted syringe.
-
Final Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of the Amine: In a separate vial, dissolve 3 equivalents of this compound in DMF.
-
Coupling Reaction:
-
To the swelled resin, add a solution of the coupling agent (e.g., 2.9 equivalents of HATU) in DMF.
-
Add 6 equivalents of DIPEA to the resin.
-
Immediately add the solution of this compound to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The lower nucleophilicity of the fluorinated aniline may necessitate longer coupling times or gentle heating (e.g., 40°C).
-
-
Monitoring the Reaction: Perform a test cleavage on a small amount of resin to check for the completion of the reaction by LC-MS.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide with cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Synthesis of a Novel Fmoc-Protected Amino Acid
This protocol outlines a hypothetical synthesis of an Fmoc-protected amino acid derivative of this compound for subsequent use in SPPS.
Objective: To synthesize Fmoc-N-(2,2,4,4-tetrafluoro-1,3-benzodioxen-6-yl)-glycine, which can be used as a building block in SPPS.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Base: Potassium carbonate (K₂CO₃) or DIPEA
-
Solvent: Acetonitrile or DMF
-
Lithium hydroxide (LiOH) for saponification
-
Solvents for saponification: Tetrahydrofuran (THF), Water
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Base for Fmoc protection: Sodium bicarbonate (NaHCO₃)
-
Solvent for Fmoc protection: 1,4-Dioxane, Water
-
Ethyl acetate and dilute HCl for workup
Procedure:
-
Alkylation:
-
Dissolve 1 equivalent of this compound and 1.1 equivalents of ethyl bromoacetate in acetonitrile.
-
Add 2 equivalents of K₂CO₃.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the solvent. Purify the resulting ethyl ester by column chromatography.
-
-
Saponification:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add 1.5 equivalents of LiOH.
-
Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Acidify the reaction mixture with dilute HCl and extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to yield N-(2,2,4,4-tetrafluoro-1,3-benzodioxen-6-yl)-glycine.
-
-
Fmoc Protection:
-
Dissolve the synthesized amino acid in a mixture of 1,4-dioxane and 10% aqueous NaHCO₃.
-
Add 1.1 equivalents of Fmoc-OSu.
-
Stir vigorously at room temperature overnight.
-
Acidify the mixture with dilute HCl and extract the Fmoc-protected amino acid with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the final product by column chromatography.
-
The resulting Fmoc-N-(2,2,4,4-tetrafluoro-1,3-benzodioxen-6-yl)-glycine can then be used in standard Fmoc-based SPPS protocols.
Visualizations
Figure 1. Workflow for the C-terminal amidation of a peptide using this compound after standard solid-phase peptide synthesis.
Figure 2. Logical workflow for the synthesis of a novel Fmoc-protected amino acid from this compound for its subsequent incorporation into a peptide chain via SPPS.
Conclusion
While the application of this compound in peptide synthesis is not yet established, its chemical properties make it a promising candidate for creating novel, fluorinated peptides with potentially enhanced therapeutic characteristics. The protocols and workflows presented here offer a theoretical starting point for researchers to explore its incorporation as a C-terminal modifying agent or as a precursor to a new unnatural amino acid. Significant experimental validation and optimization will be required to determine the ideal reaction conditions and to fully characterize the impact of this moiety on peptide structure and function.
References
- 1. This compound (25854-59-5) for sale [vulcanchem.com]
- 2. 2,2,4,4-Tetrafluoro-4H-benzo[d][1,3]dioxin-6-amine | C8H5F4NO2 | CID 2776576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 25854-59-5|2,2,4,4-Tetrafluoro-4H-benzo[d][1,3]dioxin-6-amine|BLD Pharm [bldpharm.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene. This unique building block is of significant interest in medicinal chemistry and materials science due to the presence of the tetrafluorobenzodioxene moiety, which can impart desirable properties such as metabolic stability and altered lipophilicity. The following sections detail the primary palladium-catalyzed methods for forming new carbon-nitrogen and carbon-carbon bonds with this amine.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For a substrate such as this compound, two principal transformations are of primary interest: the Buchwald-Hartwig amination for the formation of C-N bonds and the Suzuki-Miyaura coupling for C-C bond formation (requiring prior functionalization of the amine).
The electron-withdrawing nature of the tetrafluoro-1,3-benzodioxene group is expected to decrease the nucleophilicity of the amino group, which can present challenges in cross-coupling reactions. Therefore, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Buchwald-Hartwig Amination with this compound
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl derivatives from an amine and an aryl/heteroaryl halide or triflate.[3][4] This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand.[5]
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Note: This is a general protocol and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2 times the moles of Pd), and the base (1.5-2.5 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12-24 | Optimizable |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | Optimizable |
| 3 | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.5) | THF | 80 | 12-24 | Optimizable |
Yields are hypothetical and require experimental validation.
Suzuki-Miyaura Coupling with Derivatives of 2,2,4,4-Tetrafluoro-1,3-benzodioxene
To participate in a Suzuki-Miyaura coupling, the 2,2,4,4-Tetrafluoro-1,3-benzodioxene core must first be functionalized with a halide or triflate, typically at the 6-position. This can be achieved through diazotization of the amino group followed by a Sandmeyer-type reaction. Once the halo-derivative is obtained, it can be coupled with a variety of boronic acids or esters.[6]
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Note: This is a general protocol and assumes the starting material is a halo-derivative of 2,2,4,4-Tetrafluoro-1,3-benzodioxene. All manipulations should be carried out under an inert atmosphere.
Materials:
-
6-Halo-2,2,4,4-tetrafluoro-1,3-benzodioxene
-
Boronic acid or boronic ester
-
Palladium precursor (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, CsF)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DME/Water)
Procedure:
-
To a round-bottom flask, add the 6-halo-2,2,4,4-tetrafluoro-1,3-benzodioxene (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the solvent system.
-
Degas the mixture by bubbling an inert gas through the solution for 15-30 minutes.
-
Add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Summary Table: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Pd Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 6-12 | Optimizable |
| 2 | Pd(dppf)Cl₂ (2) | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 6-12 | Optimizable |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 6-12 | Optimizable |
Yields are hypothetical and require experimental validation.
Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling.
Conclusion
The palladium-catalyzed cross-coupling of this compound and its derivatives offers a versatile platform for the synthesis of novel compounds for pharmaceutical and materials science applications. The protocols provided herein are based on well-established methodologies and serve as a starting point for reaction optimization. The electronic properties of the fluorinated substrate necessitate careful consideration of the reaction parameters to achieve desired outcomes. Further experimental work is required to determine the optimal conditions for specific coupling partners.
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene as a Fluorinated Moiety Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene as a versatile building block for introducing a fluorinated moiety in medicinal chemistry and drug discovery. The unique tetrafluorobenzodioxene scaffold offers a combination of desirable properties, including metabolic stability and altered lipophilicity, making it a valuable tool for lead optimization and the development of novel therapeutic agents.
Introduction to Fluorination in Drug Discovery
The incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance their pharmacological profiles. Fluorination can significantly impact a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. The 2,2,4,4-tetrafluoro-1,3-benzodioxene moiety, in particular, provides a rigid and chemically robust scaffold that can be strategically employed to modulate these properties. The electron-withdrawing nature of the fluorine atoms can also influence the acidity or basicity of nearby functional groups, potentially leading to improved target engagement.
Key Applications of this compound
The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular architectures. Key applications include:
-
Amide Bond Formation: The amino group readily participates in amide coupling reactions with carboxylic acids, acyl chlorides, and activated esters, enabling the synthesis of a wide array of fluorinated amides.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides access to fluorinated sulfonamides, a common motif in bioactive compounds.
-
Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to various transformations, such as Sandmeyer-type reactions, to introduce other functionalities.
-
Heterocycle Synthesis: The amine functionality can serve as a key building block in the construction of fluorinated heterocyclic scaffolds.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in synthesis. Researchers should optimize these conditions for their specific substrates.
General Protocol for Amide Coupling
This protocol describes a standard procedure for the acylation of this compound with a generic carboxylic acid using a carbodiimide coupling agent.
Workflow for Amide Coupling:
Caption: General workflow for the synthesis of N-acylated 2,2,4,4-tetrafluoro-1,3-benzodioxene derivatives.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (optional additive)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq, if used).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation:
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetic Acid | EDC/HOBt | DIPEA | DMF | 12 | 85 |
| 2 | Benzoic Acid | DCC/HOBt | TEA | DCM | 24 | 78 |
| 3 | Phenylacetic Acid | HATU | DIPEA | DMF | 12 | 92 |
Note: The data presented in this table is representative and may vary depending on the specific substrate and reaction conditions.
Protocol for N-Sulfonylation
This protocol outlines the synthesis of a sulfonamide derivative from this compound.
Workflow for N-Sulfonylation:
Caption: General workflow for the synthesis of N-sulfonylated 2,2,4,4-tetrafluoro-1,3-benzodioxene derivatives.
Materials:
-
This compound
-
Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Entry | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12 | 88 |
| 2 | Methanesulfonyl chloride | TEA | DCM | 24 | 75 |
Note: The data presented in this table is representative and may vary depending on the specific substrate and reaction conditions.
Impact on Signaling Pathways in Drug Discovery
The introduction of the 2,2,4,4-tetrafluorobenzodioxene moiety can influence the interaction of a drug molecule with its biological target, thereby modulating signaling pathways. The logical relationship for this modulation can be visualized as follows:
Caption: Logical flow of how incorporating the fluorinated moiety can impact therapeutic outcomes.
By strategically positioning the tetrafluorobenzodioxene group, medicinal chemists can fine-tune the properties of a lead compound to achieve desired therapeutic effects. For instance, increased lipophilicity may enhance cell membrane permeability, leading to better target engagement within the cell. The metabolic stability conferred by the fluorinated moiety can prolong the half-life of a drug, reducing dosing frequency.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel fluorinated compounds in drug discovery. Its straightforward reactivity and the beneficial properties of the resulting fluorinated moiety make it an attractive tool for researchers and scientists aiming to develop next-generation therapeutics. The provided protocols offer a starting point for the exploration of its synthetic utility.
Green Chemistry Approaches to Synthesizing 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene derivatives, with a focus on environmentally benign, green chemistry methodologies. These fluorinated compounds are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below emphasize the use of safer reagents, solvent-free or greener solvent systems, and energy-efficient techniques.
The synthesis of the target amino-benzodioxene is typically achieved in a two-step process: the nitration of a readily available precursor, 2,2,4,4-Tetrafluoro-1,3-benzodioxole, followed by the reduction of the resulting nitro-intermediate. This document details green approaches for both of these critical steps.
Step 1: Green Nitration of 2,2,4,4-Tetrafluoro-1,3-benzodioxole
Traditional nitration methods often employ a hazardous mixture of concentrated nitric and sulfuric acids, leading to significant acid waste. Greener alternatives aim to minimize or eliminate the use of strong, corrosive acids and chlorinated solvents.
Protocol 1: Solid-Phase Nitration using a Supported Reagent
This protocol utilizes a solid-supported nitrating agent, which simplifies purification and reduces waste.
Experimental Protocol:
-
Preparation of the Nitrating Agent: A solid-supported nitrating agent can be prepared by impregnating a solid support like silica gel with a nitrating agent such as dinitrogen pentoxide (N₂O₅) or by using a combination of sodium nitrite and an acidic solid catalyst.
-
Reaction Setup: In a round-bottom flask, add 2,2,4,4-Tetrafluoro-1,3-benzodioxole (1 equivalent).
-
Addition of Nitrating Agent: Add the solid-supported nitrating agent (1.1 equivalents) to the flask.
-
Solvent (Optional): If necessary, a minimal amount of a green solvent like ethyl acetate can be added to facilitate mixing.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the solid support. The filtrate, containing the product, can be concentrated under reduced pressure. Further purification can be achieved by recrystallization from a green solvent like ethanol.
| Parameter | Value | Notes |
| Starting Material | 2,2,4,4-Tetrafluoro-1,3-benzodioxole | |
| Nitrating System | NaNO₂ / Solid Acid Catalyst | A greener alternative to mixed acids. |
| Solvent | Minimal Ethyl Acetate or Solvent-free | Reduces volatile organic compound (VOC) emissions. |
| Temperature | Room Temperature | Energy-efficient compared to reactions requiring heating or cooling. |
| Reaction Time | 2-4 hours (typical) | Monitor by TLC for completion. |
| Typical Yield | 85-95% | Yields can vary based on the specific solid support and nitrating agent used. |
| Product | 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene | Characterize by NMR and Mass Spectrometry. |
Step 2: Green Reduction of 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene
The reduction of the nitro group to an amine is a crucial step. Green chemistry offers several alternatives to traditional methods that use stoichiometric amounts of metal reagents.
Protocol 2: Catalytic Transfer Hydrogenation
This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor in the presence of a catalyst. Formic acid and ammonium formate are excellent, readily available hydrogen donors.[2][3][4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene (1 equivalent) in a green solvent such as ethanol or water.[5]
-
Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogen Donor: Add an excess of formic acid or ammonium formate (3-5 equivalents).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter the catalyst through a pad of celite. The catalyst can often be recovered and reused.
-
Purification: The filtrate can be neutralized with a mild base (e.g., sodium bicarbonate solution) if formic acid was used. The product can then be extracted with a suitable solvent like ethyl acetate. The organic layer is dried and concentrated to yield the desired amine.
| Parameter | Value | Notes |
| Starting Material | 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene | |
| Catalyst | Palladium on Carbon (Pd/C) | A highly efficient and recyclable catalyst. |
| Hydrogen Donor | Formic Acid or Ammonium Formate | Safer and easier to handle than hydrogen gas. |
| Solvent | Ethanol or Water | Green and environmentally friendly solvents. |
| Temperature | 60-80 °C | Mild reaction conditions. |
| Reaction Time | 1-3 hours (typical) | Generally faster than reductions with metal powders. |
| Typical Yield | >95% | This method is known for its high yields and chemoselectivity. |
| Product | This compound | Characterize by NMR and Mass Spectrometry. |
Protocol 3: Mechanochemical Reduction
Mechanochemistry offers a solvent-free or low-solvent approach to chemical reactions, relying on mechanical energy (ball milling) to drive the reaction.[6][7][8]
Experimental Protocol:
-
Reaction Setup: In a ball milling jar, place 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene (1 equivalent), a reducing agent such as iron powder (activated) or zinc powder, and a proton source like ammonium chloride.[8]
-
Milling: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time. The reaction progress can be monitored by taking small samples at intervals.
-
Work-up: After the reaction, the product can be extracted from the solid mixture using a suitable solvent (e.g., ethyl acetate).
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
| Parameter | Value | Notes |
| Starting Material | 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene | |
| Reducing Agent | Iron Powder / Ammonium Chloride | Inexpensive, abundant, and environmentally benign reagents. |
| Solvent | Solvent-free or Liquid-Assisted Grinding (LAG) with minimal green solvent | Drastically reduces solvent waste. |
| Temperature | Ambient Temperature | The reaction is driven by mechanical energy. |
| Reaction Time | 30-90 minutes (typical) | Often significantly faster than solution-phase reactions. |
| Typical Yield | 90-99% | Mechanochemical methods are known for high efficiency and yields. |
| Product | This compound | Characterize by NMR and Mass Spectrometry. |
Synthesis Workflow
Caption: Synthetic workflow for this compound derivatives.
Applications in Drug Development and Potential Signaling Pathway Modulation
Derivatives of this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[9][10] The fluorinated benzodioxole moiety can enhance metabolic stability and binding affinity to target proteins. Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.
One such critical pathway is the one involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[11] Inhibiting VEGFR-2 can thus be an effective anti-cancer strategy.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by a benzodioxene derivative.
These green chemistry protocols provide a framework for the sustainable synthesis of this compound and its derivatives, facilitating their application in research and development while minimizing environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]
- 4. Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for overcoming low yield in the synthesis of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene. The primary synthetic route addressed is the reduction of the nitro precursor, 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of its nitro precursor, 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.
Q2: What are the primary factors that contribute to low yields in this reaction?
A2: Low yields can be attributed to several factors, including incomplete reaction, catalyst deactivation, and the formation of side products. A significant side reaction to consider is hydrodefluorination, where one or more fluorine atoms are replaced by hydrogen.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting material and the appearance of the desired product.
Q4: What are the typical purification methods for the final product?
A4: After the reaction is complete, the catalyst is typically removed by filtration. The crude product can then be purified by recrystallization or column chromatography to obtain this compound of high purity.
Troubleshooting Guides
Problem 1: Low Conversion of Starting Material
Symptoms:
-
Significant amount of starting material (2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene) remains after the expected reaction time.
-
TLC or GC-MS analysis shows a prominent peak corresponding to the starting material.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the Pd/C catalyst is fresh and has been stored properly under an inert atmosphere. - Consider using a higher loading of the catalyst. - Test a different batch or supplier of the catalyst. |
| Insufficient Hydrogen Pressure | - If using hydrogen gas, ensure the system is properly sealed and pressurized. - For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, hydrazine) is added in sufficient stoichiometric excess. |
| Poor Solvent Choice | - The starting material may have poor solubility in the chosen solvent at the reaction temperature. - Screen alternative solvents such as ethanol, methanol, ethyl acetate, or tetrahydrofuran (THF). |
| Low Reaction Temperature | - The reaction may require more thermal energy to proceed at a reasonable rate. - Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Symptoms:
-
TLC shows multiple spots in addition to the starting material and desired product.
-
GC-MS or LC-MS analysis reveals the presence of several unexpected peaks, potentially with masses corresponding to defluorinated or other side products.
| Potential Cause | Troubleshooting Steps |
| Hydrodefluorination | - This is a common side reaction with fluorinated aromatic compounds. - Lower the reaction temperature and/or hydrogen pressure. - Consider using a more selective catalyst or adding a catalyst poison, such as diphenyl sulfide, to modulate the catalyst's activity.[1] |
| Formation of Intermediates | - Incomplete reduction can lead to the accumulation of intermediates like nitroso or hydroxylamine species. - Increase the reaction time or the amount of catalyst and hydrogen source. |
| Decomposition of Product | - The amino product may be unstable under the reaction conditions. - Once the reaction is complete, work up the mixture promptly. - Consider running the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene (Precursor)
This protocol is a representative procedure based on the nitration of similar aromatic compounds.
Materials:
-
2,2,4,4-Tetrafluoro-1,3-benzodioxane
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Ice bath
-
Standard glassware
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture.
-
Dissolve 2,2,4,4-Tetrafluoro-1,3-benzodioxane in dichloromethane in a separate flask and cool it in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of the benzodioxane derivative with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene
This is a general protocol for the catalytic hydrogenation of a fluorinated nitroaromatic compound.
Materials:
-
2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source or a hydrogen donor (e.g., ammonium formate)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite or another filter aid
Procedure:
-
To a hydrogenation flask, add 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene and ethanol.
-
Carefully add 10% Pd/C to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge the system with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) or ensure a continuous supply via a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthesis of this compound.
Caption: A step-by-step workflow for troubleshooting low yields.
References
Technical Support Center: Purification of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene" and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound and its derivatives?
A1: The most common purification techniques for these compounds are column chromatography and recrystallization. For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) is also frequently employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity of the product.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Common impurities can include:
-
Unreacted Starting Material: Such as the corresponding 6-nitro derivative if the amine is prepared by reduction.
-
Catalyst Residues: For example, residual palladium or iron from catalytic hydrogenation or metal-acid reduction.
-
Side-Reaction Products: Incomplete reduction of the nitro group can lead to nitroso or azoxy intermediates.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q3: How does the presence of fluorine atoms affect the purification of these compounds?
A3: The fluorine atoms in this compound derivatives introduce unique properties that can influence purification. These compounds can exhibit both hydrophobic and lipophobic characteristics, which can lead to atypical elution behavior in chromatography compared to their non-fluorinated analogs. This dual nature can sometimes be exploited to achieve challenging separations.
Q4: My fluorinated amine compound shows significant peak tailing in reverse-phase HPLC. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like aromatic amines is often due to interactions with acidic silanol groups on the silica-based column packing.[1] To mitigate this, you can:
-
Adjust Mobile Phase pH: Use a mobile phase with a pH that ensures the amine is in its neutral or fully protonated state. For basic amines, a higher pH mobile phase can improve peak shape.[2]
-
Add a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (TEA), into your mobile phase to block the active silanol sites.[2]
-
Use a Specialized Column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "Oils Out" Instead of Crystallizing | The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated. | Try using a lower-boiling point solvent or a solvent mixture. Start with a more dilute solution and allow for slower cooling. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated. | Reduce the volume of the solvent by evaporation. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Poor Recovery of the Compound | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Colored Impurities Remain in Crystals | The impurity co-crystallizes with the product. | Consider a preliminary purification step like a short column chromatography. Sometimes, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities (use with caution as it can also adsorb the product). |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound Streaks or Tailing on Silica Gel | The basic amine group is interacting strongly with the acidic silica gel.[4] | Add a small percentage (0.1-1%) of a competing base like triethylamine or ammonia to the eluent.[2] Alternatively, use a different stationary phase such as basic alumina or amine-functionalized silica.[4] |
| Poor Separation of the Product from Impurities | The chosen solvent system does not provide adequate selectivity. | Perform a systematic TLC analysis with different solvent systems to find the optimal eluent for separation. Consider using a gradient elution. |
| Compound is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar amines, a solvent system like dichloromethane/methanol may be necessary.[4] |
| Irreproducible Results | Inconsistent packing of the column or variations in the solvent composition. | Ensure the column is packed uniformly without any cracks or channels. Prepare fresh eluent for each purification and ensure accurate solvent measurements. |
Experimental Protocols
General Recrystallization Protocol for Aromatic Amines
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, isopropanol, and mixtures with water) to find a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.[5] For fluorinated aromatic amines, mixtures like n-hexane/ethyl acetate or ethanol/water are often good starting points.[6]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
General Flash Column Chromatography Protocol for Aromatic Amines
-
Stationary Phase and Solvent System Selection: Based on TLC analysis, choose a suitable stationary phase (silica gel is common, but alumina may be better for basic compounds) and an eluent system that provides good separation (Rf of the target compound ideally between 0.2-0.4). For basic amines on silica, adding 0.5-1% triethylamine to the eluent is often beneficial.[2]
-
Column Packing: Pack a column with the chosen stationary phase using the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions. If necessary, a gradient of increasing polarity can be used to elute the compounds.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following tables provide representative data for the purification of analogous fluorinated aromatic compounds. This data is intended to serve as a guideline for expected outcomes.
Table 1: Representative Recrystallization Data for Fluorinated Aromatic Amines
| Compound | Crude Purity (%) | Recrystallization Solvent | Final Purity (%) | Recovery (%) | Reference |
| 2-Methyl-3-aminobenzotrifluoride | 94.4 | n-Hexane | 99.5 | 82.0 | [6] |
| 4-Fluoroaniline | - | Ether/Hexane | >98 | - | [7] |
Table 2: Representative Column Chromatography Data for Fluorinated Aromatic Compounds
| Compound | Stationary Phase | Eluent | Purity Improvement | Reference |
| N-(Phenylsulfonyl)-N-((1,1,2,2-tetrafluoroethyl)thio)benzenesulfonamide | Silica Gel | Chloroform | Crude solid to pure white solid | [8] |
| 2,2,3,5,5,6-hexamethyl-2,5-dihydropentalene-1,4-dione | Silica Gel | Hexane:Ethyl Acetate (6:1) | Mixture to isolated crystals | [9] |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification of this compound derivatives.
Caption: A typical purification workflow for this compound derivatives.
Decision Tree for Troubleshooting Recrystallization
This diagram provides a logical decision-making process for troubleshooting common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. biotage.com [biotage.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. biotage.com [biotage.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 7. EP0193671A1 - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 8. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene and its derivatives. The following information is designed to address common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
The most common synthetic route involves a two-step process:
-
Nitration: Electrophilic nitration of a 2,2,4,4-tetrafluoro-1,3-benzodioxene precursor to introduce a nitro group at the 6-position.
-
Reduction: Subsequent reduction of the nitro group to an amine.
Q2: What are the common side reactions during the nitration step?
The primary side reaction of concern during the nitration of the 2,2,4,4-tetrafluoro-1,3-benzodioxene core is the formation of dinitro isomers. The electron-withdrawing nature of the tetrafluoro-1,3-benzodioxene moiety deactivates the aromatic ring, making nitration more challenging and potentially leading to undesired isomers if the reaction conditions are not carefully controlled. Over-nitration can occur, especially with forcing conditions (high temperature, high concentration of nitrating agent).
Q3: What are the potential byproducts during the reduction of the nitro group?
The reduction of the nitro group to an amine can be accompanied by several side reactions depending on the chosen reducing agent and reaction conditions.
-
Incomplete Reduction: This can lead to the formation of nitroso or hydroxylamine intermediates.
-
Formation of Azo Compounds: Some reducing agents, particularly certain metal hydrides, can cause the condensation of the intermediate nitroso and hydroxylamine species to form azo compounds.
-
Dehalogenation: While less common for fluorine atoms, aggressive reduction conditions, especially certain types of catalytic hydrogenation, could potentially lead to the removal of fluorine substituents.
-
Formation of Tar-like Substances: Oxidation of the starting material or product can lead to the formation of polymeric, tarry byproducts, especially at elevated temperatures.[1]
Troubleshooting Guides
Problem 1: Low Yield of 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene during Nitration
| Potential Cause | Troubleshooting Step |
| Insufficiently strong nitrating agent | The tetrafluorobenzodioxene ring is electron-deficient. A standard mixture of nitric acid and sulfuric acid is typically required.[2][3] Consider using fuming nitric acid or oleum for more difficult substrates. |
| Low reaction temperature | While low temperatures are crucial to control side reactions, excessively low temperatures may slow the reaction to an impractical rate. Carefully optimize the temperature to balance reaction rate and selectivity. |
| Poor solubility of starting material | Ensure the starting material is adequately dissolved in the reaction medium. The choice of co-solvent, if any, can be critical. |
Problem 2: Formation of Multiple Isomers during Nitration
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high | High temperatures can reduce the regioselectivity of the nitration. Maintain a low and consistent temperature (e.g., 0-10 °C) throughout the addition of the nitrating agent. |
| Incorrect order of reagent addition | Generally, the substrate should be dissolved in the acid (e.g., sulfuric acid) and the nitrating agent added slowly to this solution to maintain a low concentration of the nitronium ion. |
| Inappropriate nitrating agent | For sensitive substrates, milder nitrating agents or different solvent systems might offer better control. For instance, using nitric acid in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective for a range of arenes under mild conditions.[4] |
Problem 3: Low Yield of this compound during Reduction
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Ensure sufficient reaction time and an adequate amount of the reducing agent. |
| Degradation of starting material or product | Some reduction methods can be harsh. If degradation is suspected, consider milder reducing agents. For example, tin(II) chloride or iron in acidic media are often effective and chemoselective. |
| Catalyst poisoning (for catalytic hydrogenation) | Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). Use a fresh, high-quality catalyst. |
Problem 4: Formation of Tarry Byproducts
| Potential Cause | Troubleshooting Step |
| Oxidation of the aniline product | The amino group is susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). After the reaction, work-up the mixture promptly. |
| Reaction temperature is too high | Both nitration and some reduction reactions can be exothermic. Maintain strict temperature control throughout the process. |
| Presence of oxidizing impurities | Ensure all reagents and solvents are of high purity. |
Experimental Protocols
Note: The following are general protocols and may require optimization for specific derivatives.
Protocol 1: Nitration of 2,2,4,4-Tetrafluoro-1,3-benzodioxene
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add 2,2,4,4-tetrafluoro-1,3-benzodioxene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Formation of Nitrating Mixture: In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio).
-
Nitration: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-10 °C and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol or hexane) to obtain pure 2,2,4,4-tetrafluoro-6-nitro-1,3-benzodioxene.
Protocol 2: Reduction of 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene
-
Method A: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel, dissolve 2,2,4,4-tetrafluoro-6-nitro-1,3-benzodioxene in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by chromatography or recrystallization if necessary.
-
-
Method B: Reduction with Tin(II) Chloride
-
Setup: In a round-bottom flask, suspend 2,2,4,4-tetrafluoro-6-nitro-1,3-benzodioxene in ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling any exotherm by external cooling.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a strong base (e.g., NaOH solution) until the tin salts precipitate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of reaction conditions for 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is often synthesized via a multi-step process involving the fluorination of a catechol derivative followed by nitration and subsequent reduction, or via direct amination of a suitable precursor.
Table 1: Troubleshooting Common Issues in the Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in fluorination step | Incomplete reaction; degradation of starting material; insufficient fluorinating agent. | Optimize reaction temperature and time.[1] Consider a more reactive fluorinating agent or the addition of a catalyst.[1] Ensure anhydrous conditions, as moisture can consume the fluorinating agent. |
| Low reactivity of the precursor. | Increase reaction temperature, but monitor for decomposition.[1] Use a higher boiling point solvent. | |
| Incomplete nitration | Insufficiently strong nitrating agent; deactivation of the aromatic ring by the tetrafluoro-1,3-benzodioxene moiety. | Use a stronger nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄). Increase reaction time or temperature cautiously. |
| Poor solubility of the substrate. | Select a co-solvent that improves the solubility of the starting material in the nitrating medium. | |
| Formation of multiple nitrated isomers | The directing effects of the substituents on the aromatic ring may lead to a mixture of ortho and para isomers. | Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer. Explore different nitrating agents that may offer better regioselectivity. |
| Low yield in the reduction of the nitro group | Incomplete reduction; degradation of the starting material or product under the reduction conditions. | Screen different reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/HCl). Optimize the reaction temperature and pH. The amino group can be sensitive to harsh acidic or basic conditions. |
| Catalyst poisoning. | Ensure the purity of the starting material and solvents. Use a higher loading of the catalyst or a more robust catalyst. | |
| Side reactions during amination | If employing nucleophilic aromatic substitution (SNAr) on a halogenated precursor, side reactions such as dimerization or reaction with the solvent can occur.[2][3] | Optimize the choice of base and solvent.[2][3] Consider a transition-metal-free amination protocol if applicable.[2] |
| In direct C-H amination, oxidation of the starting material or product may occur.[4] | Use an inert atmosphere (e.g., nitrogen or argon). Optimize the oxidant and catalyst system.[5] | |
| Purification challenges | The product may be difficult to separate from starting materials or byproducts due to similar polarities. | Employ a different chromatographic technique (e.g., reverse-phase HPLC, preparative TLC). Consider derivatization of the amine to alter its polarity for easier separation, followed by deprotection. |
| The product is unstable during workup or purification. | Perform the workup and purification at low temperatures. Use a buffered aqueous solution for extraction to avoid extreme pH. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible synthetic route starts with the fluorination of a suitable catechol derivative to form the 2,2,4,4-tetrafluoro-1,3-benzodioxene core. This is followed by electrophilic nitration on the aromatic ring to introduce a nitro group, which is then reduced to the desired amino group. An alternative approach could involve the direct amination of a pre-functionalized tetrafluorobenzodioxene.
Q2: What are the key parameters to control during the fluorination step?
A2: The key parameters for a successful fluorination, such as a chlorine-fluorine exchange, are temperature, reaction time, and the choice of fluorinating agent and solvent.[1] For example, the synthesis of 2,2-difluoro-1,3-benzodioxole from its dichloro precursor is carried out at elevated temperatures (e.g., 100-200°C).[1] The choice of a high-boiling point solvent is often necessary.[6] Anhydrous conditions are critical to prevent the decomposition of the fluorinating agent.
Q3: How can I improve the regioselectivity of the nitration step?
A3: The regioselectivity of nitration is influenced by the directing effects of the existing substituents on the aromatic ring and the reaction conditions. The tetrafluoro-1,3-benzodioxene group is generally deactivating. To improve selectivity, you can try lowering the reaction temperature, using a milder nitrating agent, or exploring alternative methods for introducing the amino group that offer better positional control, such as a directed ortho-metalation followed by amination.
Q4: What are the best practices for the reduction of the nitro group to an amine in a fluorinated molecule?
A4: Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and effective method. However, care must be taken as some fluorinated compounds can be sensitive to these conditions. Metal/acid reductions, such as with tin(II) chloride in hydrochloric acid or iron in hydrochloric acid, are also common. It is important to carefully control the pH during workup, as aromatic amines can be sensitive to oxidation, and the product may be pH-sensitive.
Q5: Are there any specific safety precautions I should take when working with fluorinating agents?
A5: Yes, many fluorinating agents are toxic and corrosive.[7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Some fluorination reactions can be highly exothermic and may require specialized equipment to handle reagents like hydrogen fluoride.[7] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-2,2,4,4-tetrafluoro-1,3-benzodioxene
Materials:
-
2,2,4,4-Tetrafluoro-1,3-benzodioxene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,2,4,4-tetrafluoro-1,3-benzodioxene in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid to the solution with stirring.
-
From the dropping funnel, add fuming nitric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 6-Nitro-2,2,4,4-tetrafluoro-1,3-benzodioxene to this compound
Materials:
-
6-Nitro-2,2,4,4-tetrafluoro-1,3-benzodioxene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, suspend 6-nitro-2,2,4,4-tetrafluoro-1,3-benzodioxene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amine by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for the Amination Step
Caption: Troubleshooting workflow for aromatic amination.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00215B [pubs.rsc.org]
- 4. Direct Amination of Aromatic C-H Bonds with Free Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. chimia.ch [chimia.ch]
Troubleshooting guide for reactions involving fluorinated anilines.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and analysis of reactions involving fluorinated anilines.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a fluorinated aniline resulting in low yield?
A1: Low yields in reactions with fluorinated anilines can stem from several factors. The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring, making it less reactive in certain transformations.[1][2] Catalyst inactivity, suboptimal reaction conditions (temperature, solvent, base), and instability of reagents are common culprits.[1] For palladium-catalyzed reactions, ensuring the catalyst is active and the reagents are pure and dry is a crucial first step.[1]
Q2: I am observing significant dehalogenation (loss of fluorine or other halogens) as a side reaction. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions.[3] This can be minimized by carefully selecting the base, as weaker bases often reduce the formation of palladium-hydride species responsible for this side reaction.[3] Lowering the reaction temperature and screening different aprotic solvents can also disfavor the dehalogenation pathway.[3] In some cases, protecting the amine group with a moiety like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[4]
Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What is the cause and how can I prevent it?
A3: Dark discoloration and tar formation are often due to the oxidation of the aniline starting material or product, especially under acidic conditions or in the presence of strong oxidizing agents.[4] To prevent this, ensure your aniline starting material is pure and colorless.[4] Running the reaction under an inert atmosphere (like argon or nitrogen) can prevent air oxidation.[4] Protecting the highly activating amino group, for instance by acetylation, can also make the substrate less prone to oxidation.[4]
Q4: How does the position of the fluorine substituent affect the reactivity of the aniline?
A4: The position of the fluorine atom significantly influences the electronic properties and reactivity of the aniline. An electron-withdrawing fluorine atom can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1] A fluorine atom positioned ortho or para to a leaving group will have a strong electron-withdrawing effect, which can increase the rate of nucleophilic aromatic substitution.[2][5] However, an ortho-fluorine can also introduce steric hindrance, potentially requiring bulkier ligands to achieve good yields in coupling reactions.[2]
Q5: What are the best practices for purifying fluorinated anilines and their products?
A5: Purification can often be achieved by standard techniques like distillation, recrystallization, or column chromatography.[6] If the crude product contains unreacted aniline, an acidic wash during liquid-liquid extraction can be effective. The basic aniline will be protonated and move to the aqueous phase, while the less basic halogenated aniline remains in the organic phase.[4] For colored impurities, treating the crude product with activated carbon during recrystallization can be beneficial.[4] For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and identifying byproducts.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This guide provides a systematic approach to troubleshooting low yields in common cross-coupling reactions involving fluorinated anilines.
Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
Parameter Optimization Summary for Cross-Coupling Reactions
| Parameter | Recommendation | Rationale |
| Catalyst | Screen different palladium sources (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1] | The electronic nature of the fluorinated aniline can affect the catalytic cycle. Electron-rich ligands can promote oxidative addition. |
| Base | Screen a panel of bases, including weaker inorganic bases (e.g., K₃PO₄, K₂CO₃) and stronger bases (e.g., Cs₂CO₃).[1][3] | The choice of base is critical and can influence side reactions like dehalogenation and protodeboronation.[1][3] |
| Solvent | Use dry, degassed aprotic solvents. Common choices include dioxane, toluene, and DMF, often with water as a co-solvent for Suzuki reactions.[1][3] | Solvent can impact catalyst stability and solubility of reagents. Degassing is crucial to prevent catalyst oxidation.[2][4] |
| Temperature | Start at a moderate temperature (e.g., 80-90 °C) and incrementally increase if the reaction is slow.[1][3] | Higher temperatures can increase reaction rates but may also promote side reactions and catalyst decomposition.[3] |
| Amine Protection | If N-H interference is suspected, protect the aniline with a group like Boc.[1] | The acidic N-H proton of the aniline can interfere with the catalytic cycle.[1] |
Issue 2: Formation of Dehalogenated Byproducts
The presence of byproducts where a halogen atom (including fluorine) has been replaced by hydrogen is a common issue.
Decision Tree for Minimizing Dehalogenation
Caption: A troubleshooting guide for reducing dehalogenation side reactions.
Issue 3: Poor Peak Shape or Unexpected Peaks in HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of reaction mixtures containing fluorinated anilines.
HPLC Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Column Overload.[7] 2. Inappropriate mobile phase pH affecting aniline ionization.[7] 3. Secondary interactions with active sites on the column.[7] | 1. Dilute the sample or reduce injection volume.[7] 2. Add a modifier like 0.1% formic acid to the mobile phase to ensure consistent protonation of the amine.[7] 3. Use a column with better end-capping or add a competitive base to the mobile phase. |
| Split or Broad Peaks | 1. Clogged column frit.[7] 2. Column void.[7] 3. Sample dissolved in a solvent much stronger than the mobile phase.[7] | 1. Reverse-flush the column at low pressure or replace the frit.[7] 2. Replace the column.[7] 3. Dissolve the sample in the initial mobile phase composition whenever possible.[7] |
| Unexpected Peaks | 1. Formation of side products (e.g., dehalogenated species, homocoupled products).[1][3] 2. Degradation of starting material or product. 3. Impurities in starting materials or reagents. | 1. Use techniques like LC-MS to identify the unknown peaks. 2. Analyze a sample of the starting material to check for impurities. 3. Compare the retention time with known standards of potential byproducts.[3] |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of a Fluorinated Aniline
This protocol is used to protect the amino group, which can moderate reactivity and prevent side reactions like oxidation.[4]
-
Setup: In a suitable flask, dissolve the fluorinated aniline in glacial acetic acid.
-
Reaction: Slowly add acetic anhydride to the solution with constant stirring.
-
Isolation: After the initial exothermic reaction subsides, gently warm the mixture for a short period (e.g., 10-15 minutes). Pour the warm mixture into cold water with vigorous stirring to precipitate the acetylated product.[4]
-
Purification: Collect the product by vacuum filtration, wash thoroughly with water, and if necessary, recrystallize from a suitable solvent like ethanol.[4]
Protocol 2: Analysis of Dehalogenation Byproducts by HPLC
This is an illustrative protocol for monitoring the formation of dehalogenated byproducts.
-
Sample Preparation: Prepare standard solutions of the starting fluorinated aniline and expected byproducts (e.g., the corresponding aniline without the halogen) of known concentrations in a suitable solvent (e.g., acetonitrile/water). Dilute a sample of the reaction mixture in the same solvent.[3] Ensure all samples are filtered through a 0.45 µm syringe filter before injection.[7]
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analytes.
-
-
Analysis: Quantify the amount of byproduct formation by comparing the peak areas in the reaction sample to the calibration curves generated from the standard solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Fluorinated Benzodioxene Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fluorinated benzodioxene compounds. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My fluorinated benzodioxene compound is showing signs of degradation in solution. What are the most common causes?
A1: Degradation of fluorinated benzodioxene compounds in solution is often attributed to several factors. The most common include:
-
pH-Mediated Hydrolysis: The benzodioxene ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The dioxene moiety can be sensitive to oxidative degradation, especially in the presence of dissolved oxygen or other oxidizing agents.
-
Photodegradation: Aromatic systems, particularly those with electron-withdrawing groups like fluorine, can be sensitive to light, leading to decomposition.
-
Nucleophilic Attack: The fluorine substituent on the aromatic ring can be displaced by strong nucleophiles, a process that may be influenced by the solvent and other substituents on the ring.
Q2: I am observing unexpected peaks in my LC-MS/NMR analysis. What are the likely degradation products?
A2: The identity of degradation products depends on the specific degradation pathway. Common products include:
-
Catechol Derivatives: Formed from the hydrolysis and opening of the dioxene ring.
-
Hydroxy-derivatives: Resulting from the nucleophilic substitution of a fluorine atom by water or hydroxide ions.
-
Ring-Opened Products: More complex structures can arise from oxidative cleavage of the benzodioxene system.
Below is a generalized diagram illustrating potential degradation pathways.
Troubleshooting Guides
Problem: Rapid compound degradation observed in an aqueous buffer during sample preparation.
This guide provides a systematic workflow to diagnose and mitigate compound instability.
Stability Data Summary
The following table summarizes hypothetical stability data for a model compound, FBD-101, under various stress conditions. This illustrates the type of data you should aim to generate in a forced degradation study.
| Condition | FBD-101 (% Remaining after 24h) | Primary Degradant m/z |
| 0.1 M HCl (pH 1) | 65% | M+18 (Hydrolysis) |
| pH 7.4 Buffer | 98% | - |
| 0.1 M NaOH (pH 13) | 40% | M+18 (Hydrolysis) |
| 3% H₂O₂ (Oxidative) | 75% | M+16 (Oxidation) |
| UV Light (254 nm) | 88% | Varies |
| pH 7.4 Buffer (Degassed) | >99% | - |
| pH 7.4 Buffer (Amber Vial) | >99% | - |
Key Experimental Protocols
Protocol: Forced Degradation Study for Fluorinated Benzodioxene Compounds
1. Objective: To evaluate the intrinsic stability of a fluorinated benzodioxene compound under various stress conditions (hydrolytic, oxidative, photolytic) and to identify potential degradation products.
2. Materials:
-
Fluorinated benzodioxene compound (stock solution in ACN or DMSO)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 30% H₂O₂
-
Buffers: pH 4.5, 7.4, 9.0
-
Solvents: HPLC-grade Acetonitrile (ACN) and water
-
Equipment: HPLC-UV/MS system, pH meter, calibrated oven, photostability chamber, amber vials.
3. Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound.
-
For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stress solution (e.g., 0.1 M HCl).
-
Prepare a control sample by diluting the stock in the mobile phase or a neutral buffer (pH 7.4).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate sample in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate sample in 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Incubate sample in pH 7.4 buffer at 60°C for 24 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose the sample to light in a photostability chamber (ICH Q1B guidelines) while keeping a control sample wrapped in aluminum foil.
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each sample.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of the parent compound remaining and identify the mass-to-charge ratio (m/z) of any new peaks observed.
-
4. Data Interpretation:
-
Compare the chromatograms of stressed samples to the control sample.
-
A significant decrease in the peak area of the parent compound indicates degradation.
-
New peaks in the chromatogram represent degradation products. Use the MS data to propose structures for these degradants.
-
Summarize the results in a table to identify the conditions under which the compound is least stable.
Preventing decomposition of "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene" in solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability and handling of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene in solution. The information is intended for researchers, scientists, and drug development professionals to help prevent its decomposition during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound in solution?
A1: The primary factors contributing to the decomposition of this compound are exposure to oxygen , light , and elevated temperatures . The aromatic amine group is susceptible to oxidation, which can be accelerated by these conditions. While the tetrafluoro- substitution on the dioxene ring generally increases the metabolic stability of the molecule, the amino group remains a reactive site.[1][2]
Q2: How can I visually detect if my solution of this compound has started to decompose?
A2: A common sign of decomposition for aromatic amines is a change in color of the solution.[3] Initially colorless solutions may turn yellow, brown, or even darker over time upon degradation. The formation of a precipitate can also indicate the formation of insoluble degradation products. However, color change is not always a definitive indicator, and analytical methods are recommended for confirmation.
Q3: What are the likely degradation products of this compound?
A3: Based on the chemistry of aromatic amines, likely degradation products can include oxidized species such as nitroso and nitro compounds, as well as polymeric materials.[4][5][6] The exact nature of the degradation products will depend on the specific conditions (e.g., solvent, presence of initiators). A general degradation pathway is illustrated below.
Caption: Potential oxidative degradation pathway of this compound.
Q4: What is the recommended solvent for dissolving this compound to minimize decomposition?
A4: For short-term use, high-purity, degassed aprotic solvents are recommended. Protic solvents may participate in degradation reactions. It is crucial to use solvents with low levels of peroxide impurities, as these can initiate oxidation.[7] Always use freshly opened solvents or those that have been properly stored to minimize peroxide content.
Q5: How does the fluorine substitution in this compound affect its stability?
A5: The tetrafluoro- substitution on the benzodioxene ring is expected to increase the overall stability of the molecule, particularly against metabolic degradation. Fluorine's high electronegativity can also influence the reactivity of the aromatic ring.[2][8] However, the primary site of instability remains the amino group, which is susceptible to oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown shortly after preparation. | 1. Oxygen exposure: The solvent was not degassed, or the solution was handled in the presence of air. 2. Solvent impurities: The solvent contains peroxides or other oxidizing impurities. 3. Light exposure: The solution was exposed to ambient or UV light. | 1. Use degassed solvents: Sparge the solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before use. Handle the solution under an inert atmosphere using Schlenk techniques or in a glovebox.[9][10][11][12] 2. Use high-purity solvents: Use freshly opened bottles of anhydrous, inhibitor-free solvents. If necessary, purify the solvent to remove peroxides. 3. Protect from light: Store the solution in an amber vial or wrap the container with aluminum foil. Perform manipulations in a darkened fume hood.[13] |
| Inconsistent results in bioassays or chemical reactions. | Compound degradation: The stock solution has degraded over time, leading to a lower effective concentration of the active compound. | 1. Prepare fresh solutions: Ideally, prepare solutions of this compound immediately before use. 2. Store properly: If short-term storage is necessary, store the solution at low temperature (-20°C or -80°C) under an inert atmosphere and protected from light. 3. Perform quality control: Regularly check the purity of the stock solution using analytical methods like HPLC or LC-MS. |
| Precipitate forms in the solution upon storage. | Formation of insoluble degradation products: The compound has degraded to form less soluble byproducts. | 1. Discard the solution: Do not use a solution with a precipitate, as the concentration of the active compound is no longer accurate. 2. Improve storage conditions: Review and optimize the storage conditions as described above to prevent future degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution with minimal risk of degradation.
Caption: Workflow for preparing a stable stock solution.
Materials:
-
This compound (solid)
-
High-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or glovebox
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Degassing: Sparge the required volume of solvent with a steady stream of inert gas for at least 30 minutes to remove dissolved oxygen.
-
Dissolution:
-
Using a Schlenk line: Transfer the weighed compound to a Schlenk flask. Evacuate and backfill the flask with inert gas three times. Add the degassed solvent via a cannula or syringe under a positive pressure of inert gas.
-
In a glovebox: Perform all dissolution steps inside an inert atmosphere glovebox.
-
-
Storage: Aliquot the stock solution into amber glass vials. Flush the headspace of each vial with inert gas before sealing with a Teflon-lined cap. Store at -20°C or -80°C and protect from light.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways.[14][15][16][17][18]
Caption: Workflow for a forced degradation study.
Objective: To assess the stability of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature
-
Thermal: 60°C in the dark
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Aliquot the solution into separate vials for each stress condition.
-
Expose the samples to the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute for analysis.
-
Analyze the samples by a stability-indicating method, such as HPLC with a photodiode array detector or LC-MS, to quantify the parent compound and detect degradation products.
Data Presentation:
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Products |
| Control (RT, dark) | 72 | 99.5 | 0 |
| 0.1 M HCl, 60°C | 24 | 95.2 | 1 |
| 48 | 89.8 | 2 | |
| 72 | 85.1 | 2 | |
| 0.1 M NaOH, 60°C | 24 | 98.1 | 1 |
| 48 | 96.5 | 1 | |
| 72 | 94.2 | 1 | |
| 3% H₂O₂, RT | 24 | 70.3 | 3 |
| 48 | 55.1 | >3 | |
| 72 | 40.8 | >3 | |
| UV Light, RT | 24 | 88.6 | 2 |
| 48 | 78.2 | 3 | |
| 72 | 65.9 | >3 | |
| 60°C, dark | 24 | 99.1 | 0 |
| 48 | 98.2 | 1 | |
| 72 | 97.0 | 1 |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
Analytical Methods for Detecting Decomposition
A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of this compound and its degradation products.[15][19][20][21][22]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying the parent compound and separating it from potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the structures of unknown degradation products by providing molecular weight information.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): Given the fluorinated nature of the compound, ¹⁹F NMR can be a highly specific method to monitor the appearance of fluorine-containing degradation products.[23][24]
References
- 1. news-medical.net [news-medical.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 4. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijrpp.com [ijrpp.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. acdlabs.com [acdlabs.com]
- 19. pure.hw.ac.uk [pure.hw.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. series.publisso.de [series.publisso.de]
- 23. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrodehalogenation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate and prevent the undesired side reaction of hydrodehalogenation, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of cross-coupling reactions?
A1: Hydrodehalogenation is a common side reaction where the halide (e.g., I, Br, Cl) on an aryl or vinyl halide starting material is replaced by a hydrogen atom instead of the intended coupling partner.[1] This process leads to the formation of an arene or alkene byproduct, which reduces the yield of the desired product and complicates subsequent purification steps.[1]
Q2: What are the primary causes of hydrodehalogenation?
A2: Hydrodehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This intermediate can then undergo reductive elimination with the organic group to form the undesired byproduct. Key factors contributing to the formation of Pd-H species include the choice of base, solvent, temperature, and the presence of hydrogen donors like water or alcohols.[1][3]
Q3: How does the choice of halide (I, Br, Cl) in my starting material affect the reaction?
A3: The strength of the carbon-halogen bond is critical. Bond strength decreases in the order C-Cl > C-Br > C-I.[1] Consequently, aryl iodides are the most reactive and generally the most susceptible to hydrodehalogenation, followed by aryl bromides and then chlorides.[1][2] If your synthetic route allows, switching from an aryl iodide to a less reactive aryl bromide or chloride can significantly reduce the formation of the hydrodehalogenated byproduct.[1]
Q4: Are certain substrates more prone to hydrodehalogenation?
A4: Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly susceptible to hydrodehalogenation.[2] For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, influencing the reaction outcome. In some cases, protecting the N-H group can help suppress the side reaction.[2]
Q5: What is the role of the ligand in preventing hydrodehalogenation?
A5: The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the competing reaction pathways. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination step to form the product, making it kinetically favored over the hydrodehalogenation pathway.[1][2]
Q6: How do solvents and bases contribute to the formation of the hydrodehalogenated byproduct?
A6: Certain solvents and bases can act as hydride sources. Protic solvents like alcohols can be deprotonated to form alkoxide ligands, which then undergo β-hydride elimination to generate a Pd-H species.[3] Solvents like DMF can also be problematic.[1] Strong bases, particularly alkoxides, can promote this process, whereas weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice to minimize the side reaction.[1][2][4]
Troubleshooting Guide
If you are experiencing significant hydrodehalogenation, follow this systematic workflow to identify and implement the most effective solution.
References
Improving the regioselectivity of reactions with "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene. The advice and protocols are based on established principles of electrophilic aromatic substitution, tailored to the unique electronic properties of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of reactions with this compound?
The regioselectivity of electrophilic aromatic substitution (EAS) on this molecule is primarily determined by the interplay of two key substituents on the benzene ring:
-
The Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2] This significantly stabilizes the carbocation intermediates formed during attack at the positions ortho and para to the amino group.
-
The 2,2,4,4-Tetrafluoro-1,3-benzodioxene Moiety: This group has a more complex electronic effect. The four fluorine atoms are strongly electron-withdrawing by induction, which deactivates the ring. However, the two oxygen atoms possess lone pairs that can donate electron density into the ring via resonance, which is an activating effect. The net effect is likely deactivating overall, but the resonance donation from the oxygens will still influence the positions of substitution.
Given that the amino group is one of the strongest activating groups, it will likely dominate the directing effects, favoring substitution at the positions ortho to it (C5 and C7). Steric hindrance from the adjacent tetrafluorobenzodioxene ring might influence the ratio of C5 to C7 substitution.
Q2: Which positions on the aromatic ring are most likely to undergo electrophilic substitution?
The amino group at the C6 position is a strong activating group and directs incoming electrophiles to the ortho and para positions.[1][2][3] In this case, the para position (C3) is already part of the fused ring system. Therefore, substitution is most likely to occur at the two ortho positions: C5 and C7. The electronic and steric environment of these two sites is slightly different, which may lead to a preference for one over the other depending on the specific reaction conditions and the nature of the electrophile.
Q3: Can I expect side reactions or byproducts?
Yes, several side reactions are possible:
-
Multiple substitutions: The strong activating nature of the amino group can sometimes lead to di- or even tri-substituted products, especially if the reaction conditions are too harsh (e.g., high temperature, excess electrophile).
-
Oxidation: The electron-rich aromatic ring, particularly due to the amino group, can be susceptible to oxidation, especially with strong oxidizing agents like nitric acid.
-
N-Substitution: The amino group itself is nucleophilic and can react with certain electrophiles, leading to N-substituted byproducts. Protecting the amine may be necessary for certain reactions.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Symptoms: Starting material is largely unreacted after the specified reaction time.
Possible Causes:
-
Insufficiently reactive electrophile: The deactivating effect of the tetrafluoro-1,3-benzodioxene moiety may require a more potent electrophile or catalyst than typically used for other anilines.
-
Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Inadequate catalyst: The Lewis acid or protic acid catalyst may be inactive or used in insufficient quantity.
Solutions:
-
Increase Catalyst Loading: Incrementally increase the molar equivalents of the catalyst.
-
Use a Stronger Catalyst: For example, in Friedel-Crafts reactions, switch from FeCl₃ to the more reactive AlCl₃.
-
Elevate Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for decomposition.
-
Choose a More Reactive Electrophile: Use a more potent source for the electrophile, for instance, using fuming sulfuric acid for sulfonation instead of concentrated sulfuric acid.[4]
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Symptoms: Formation of multiple products, leading to difficult purification and low yield of the desired isomer.
Possible Causes:
-
High Reaction Temperature: Can provide enough energy to overcome the selectivity barrier, leading to a more statistical mixture of products.
-
Steric Hindrance: The bulkiness of the electrophile or directing group can influence the ortho/para ratio.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, affecting the product ratio.
Solutions:
-
Lower Reaction Temperature: Running the reaction at a lower temperature often enhances selectivity in favor of the thermodynamically more stable product.
-
Vary the Solvent: Experiment with solvents of different polarities (e.g., nonpolar like hexane, polar aprotic like DMF, or polar protic like acetic acid).
-
Modify the Electrophile: A bulkier electrophile may preferentially react at the less sterically hindered position.
-
Protecting Group Strategy: Temporarily blocking one of the reactive sites with a removable protecting group can force substitution at the desired position.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how reaction conditions could influence the yield and regioselectivity of common electrophilic aromatic substitution reactions on this compound.
Table 1: Bromination
| Entry | Electrophile | Catalyst | Solvent | Temp (°C) | Total Yield (%) | C5:C7 Isomer Ratio |
| 1 | Br₂ | None | CH₃COOH | 25 | 85 | 4:1 |
| 2 | Br₂ | None | CCl₄ | 25 | 70 | 3:1 |
| 3 | NBS | None | DMF | 0 | 90 | 6:1 |
| 4 | Br₂ | FeBr₃ | CH₂Cl₂ | 0 | 95 | 2:1 |
NBS: N-Bromosuccinimide
Table 2: Nitration
| Entry | Nitrating Agent | Acid | Solvent | Temp (°C) | Total Yield (%) | C5:C7 Isomer Ratio |
| 1 | HNO₃ | H₂SO₄ | Acetic Anhydride | 0 | 60 | 5:1 |
| 2 | HNO₃ | H₂SO₄ | H₂SO₄ | 0 | 55 | 3:1 |
| 3 | NO₂BF₄ | None | Acetonitrile | -10 | 75 | 8:1 |
| 4 | AcONO₂ | None | CH₂Cl₂ | 0 | 65 | 7:1 |
AcONO₂: Acetyl nitrate
Experimental Protocols
Protocol 1: Regioselective Monobromination
This protocol is designed to favor bromination at the C5 position.
-
Amine Protection: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add acetic anhydride (1.1 eq) and pyridine (1.2 eq). Stir at room temperature for 2 hours. Quench with water and extract the acetyl-protected amine. Dry the organic layer and concentrate under vacuum.
-
Bromination: Dissolve the protected amine in glacial acetic acid. Cool the solution to 0°C. Add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes.
-
Workup: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Pour the mixture into a solution of sodium bisulfite to quench excess bromine.
-
Deprotection: Add concentrated HCl and heat the mixture to 80°C for 3 hours to hydrolyze the acetyl group.
-
Purification: Cool the solution, neutralize with NaOH, and extract the product with ethyl acetate. Purify by column chromatography on silica gel.
Protocol 2: Regioselective Mononitration
This protocol uses milder conditions to avoid oxidation and improve selectivity.
-
Amine Protection: Protect the amino group as an acetamide as described in Protocol 1.
-
Nitration: Dissolve the protected amine in acetic anhydride. Cool the solution to -10°C. Add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise, maintaining the temperature below -5°C.
-
Workup: Stir at -10°C for 2 hours. Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Deprotection and Purification: Collect the precipitated solid by filtration. Deprotect the nitro-substituted acetamide by heating with aqueous HCl as described in Protocol 1. Purify the final product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Catalyst Selection for 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with the electron-deficient aniline, 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene .
Frequently Asked Questions (FAQs) - General Considerations
Q1: Why are coupling reactions with this compound so challenging?
A1: The primary challenge stems from the molecule's electronic properties. The four fluorine atoms on the benzodioxene ring are powerful electron-withdrawing groups. This has two main consequences:
-
Reduced Nucleophilicity: The electron density is pulled away from the nitrogen atom, making the amino group a significantly weaker nucleophile compared to standard anilines. This slows down or prevents reactions that rely on nucleophilic attack.[1]
-
Increased N-H Acidity: The electron-withdrawing nature makes the N-H protons more acidic, which can influence the choice of base and reaction conditions.
Q2: What are the most common types of coupling reactions performed with this substrate?
A2: The most common and synthetically valuable reactions involve forming a new bond at the amino group (C-N coupling). The two premier methods for this are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction, widely regarded as the state-of-the-art for C-N bond formation due to its broad scope and milder conditions compared to classical methods.[2][3]
-
Ullmann Condensation (Goldberg Reaction): A copper-catalyzed C-N coupling reaction. While traditionally requiring harsh conditions, modern variations with specialized ligands have made it a viable alternative to palladium-catalyzed methods.[4][5]
C-C coupling reactions like Suzuki-Miyaura or Sonogashira are also possible but would require a halogenated version of the benzodioxene ring.
Q3: My reaction is not proceeding. What is the first thing I should check?
A3: For cross-coupling reactions, ensuring an inert atmosphere is critical.[6]
-
Degassing: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for an extended period or using several freeze-pump-thaw cycles. Sparging is generally considered more effective.[6]
-
Inert Atmosphere: The reaction vessel must be purged of oxygen. This is best achieved by evacuating the vessel on a vacuum manifold and backfilling with an inert gas, repeating this cycle three times.[6]
-
Reagent Purity: Ensure all reagents, especially the amine, coupling partner, and base, are pure and dry. Amines can be oxidized by air.[7]
Troubleshooting Guide: A General Workflow for Low Yield
If you are experiencing low or no yield, the following workflow can help diagnose the issue.
Caption: General troubleshooting workflow for low-yield coupling reactions.
Focus Area 1: Buchwald-Hartwig Amination (C-N Coupling)
This palladium-catalyzed reaction is highly effective but requires careful optimization for electron-deficient anilines.[2][3]
FAQs: Buchwald-Hartwig Reactions
Q1: My Buchwald-Hartwig reaction is failing with standard catalysts like Pd(PPh₃)₄. Why?
A1: Standard, less electron-rich, and less bulky phosphine ligands are often ineffective for coupling with poorly nucleophilic anilines. The key steps of the catalytic cycle, oxidative addition and reductive elimination, are too slow. Modern, specialized biaryl phosphine ligands are required to accelerate these steps and achieve good yields with challenging substrates.[1]
Q2: Which catalyst and ligand combination is best for this substrate?
A2: There is no single "best" combination, and screening is often necessary. However, for electron-deficient anilines, the most successful systems typically involve a palladium source (like Pd(OAc)₂ or a precatalyst) combined with a bulky, electron-rich biaryl phosphine ligand.[1] Highly recommended ligands include XPhos, BrettPhos, and RuPhos . N-Heterocyclic Carbene (NHC) ligands can also offer excellent stability and activity.[1]
Q3: What is the role of the base, and which one should I use?
A3: The base is crucial for deprotonating the N-H bond of the aniline to form the active nucleophile.[1] Due to the increased acidity of the N-H bond in this compound, a strong, non-nucleophilic base is usually essential. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective choices.[1] If your coupling partner has a base-sensitive functional group (like an ester or nitrile), you may need to switch to a weaker base like K₃PO₄ or Cs₂CO₃, but this will likely require a more active catalyst system to compensate.[6]
Data Presentation: Catalyst System Comparison for Amination of Electron-Deficient Aryl Halides
| Catalyst System Component | Example | Typical Loading (mol%) | Key Characteristics & Recommendations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 | Generate active Pd(0) in situ. Can lead to variability. |
| G3/G4 Precatalysts | 1 - 5 | Well-defined, air-stable Pd(II) precatalysts. Offer high activity and reproducibility. Recommended for difficult couplings.[1] | |
| Ligand | P(tBu)₃ | 1.5 - 6 | General-purpose, but may be insufficient for this substrate. |
| XPhos, RuPhos, BrettPhos | 1.5 - 6 | Bulky, electron-rich biaryl phosphines. Designed to accelerate reductive elimination. Highly recommended for electron-deficient anilines.[1] | |
| cataCXium® A | 1.5 - 6 | Air-stable phosphine ligand useful for a range of couplings. | |
| Base | NaOtBu, KOtBu | 1.2 - 2.0 equiv | Strong, non-nucleophilic. The standard choice for difficult aminations.[1] |
| K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 equiv | Weaker bases. Use when substrate is base-sensitive. Requires a highly active catalyst/ligand combination.[6] |
Note: This table is a representative compilation based on typical outcomes for electron-deficient anilines reported in the literature; actual results may vary and optimization is recommended.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted for coupling an aryl halide with an electron-deficient aniline using a modern palladium precatalyst.[1]
-
Setup: To an oven-dried vial or flask, add the Aryl Halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the chosen Biaryl Phosphine Ligand G3 or G4 Precatalyst (0.02 mmol, 2 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Inerting: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]
-
Solvent Addition: Add 5 mL of a dry, degassed solvent (e.g., toluene, dioxane, or t-BuOH) via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block set to 80-110 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization: Catalyst Selection Logic
Caption: Decision tree for catalyst and base selection in Buchwald-Hartwig amination.
Focus Area 2: Ullmann Condensation (C-N Coupling)
A copper-catalyzed alternative, particularly useful if palladium-based methods fail or are undesirable.
FAQs: Ullmann Reactions
Q1: When should I consider an Ullmann condensation instead of a Buchwald-Hartwig reaction?
A1: Consider the Ullmann reaction if you have issues with palladium toxicity in your final product, if your substrate is incompatible with phosphine ligands, or as an alternative screening option when Buchwald-Hartwig conditions yield poor results. Traditionally, Ullmann reactions required very high temperatures (>200 °C), but modern methods using ligands like phenanthroline or diamines allow the reaction to proceed under milder conditions (80-130 °C).[3][4]
Q2: What is a typical catalyst system for a modern Ullmann C-N coupling?
A2: A typical modern system consists of a copper(I) source, such as copper(I) iodide (CuI), a ligand, and a base.[4]
-
Copper Source: CuI is most common. Cu₂O and copper powder can also be used.
-
Ligand: Simple, inexpensive ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often effective at increasing catalyst solubility and activity.
-
Base: A moderately strong base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used.
Data Presentation: Typical Conditions for Modern Ullmann C-N Coupling
| Component | Example | Typical Loading | Solvent | Temperature (°C) |
| Copper Source | CuI | 5 - 20 mol% | DMF, NMP, Dioxane | 80 - 140 |
| Ligand | 1,10-Phenanthroline | 10 - 40 mol% | Toluene, Dioxane | 100 - 130 |
| L-Proline | 20 - 40 mol% | DMSO | 90 - 110 | |
| DMEDA | 20 - 40 mol% | Dioxane, Toluene | 100 - 120 | |
| Base | K₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv | DMF, DMSO, NMP | 80 - 140 |
Experimental Protocol: Modern Ullmann Condensation
-
Setup: To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%), the Aryl Halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the chosen ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inerting: Seal the tube, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of a dry, degassed solvent (e.g., DMF or dioxane) via syringe.
-
Reaction: Place the tube in a pre-heated oil bath and stir vigorously at 110-130 °C for 12-48 hours.
-
Workup: After cooling, dilute the mixture with water and ethyl acetate. Filter through a pad of Celite to remove insoluble copper salts. Separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualization: Comparing C-N Coupling Pathways
Caption: Comparison of major catalytic pathways for C-N bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene vs. Non-fluorinated Analogs in Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene and its non-fluorinated analog, 6-amino-1,3-benzodioxole, in the context of drug design. The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties. This document outlines these differences, supported by established principles in medicinal chemistry, and provides detailed experimental protocols for their evaluation.
Introduction to the Analogs
The 1,3-benzodioxole scaffold is a prevalent motif in numerous biologically active compounds. The introduction of an amino group at the 6-position provides a key site for further chemical modification in drug discovery programs. The tetrafluorinated analog, this compound, offers a unique set of properties due to the strong electron-withdrawing nature of the fluorine atoms. These properties can influence a compound's metabolic stability, lipophilicity, acidity (pKa), and protein binding affinity, all of which are critical parameters in the development of effective and safe therapeutics.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
While direct comparative experimental data for this compound and 6-amino-1,3-benzodioxole is limited in publicly available literature, the following tables summarize the predicted differences based on the known effects of fluorination on aromatic systems. These predictions are intended to guide researchers in their drug design strategies.
Table 1: Predicted Physicochemical Properties
| Property | This compound | 6-amino-1,3-benzodioxole (Non-fluorinated analog) | Rationale for Predicted Difference |
| Molecular Weight | 223.12 g/mol | 137.14 g/mol | Addition of four fluorine atoms significantly increases the molecular weight. |
| LogP (Lipophilicity) | Higher | Lower | Fluorination of aromatic rings generally increases lipophilicity due to the hydrophobic nature of the C-F bond. |
| pKa (of the amino group) | Lower | Higher | The strong electron-withdrawing effect of the four fluorine atoms decreases the electron density on the aniline nitrogen, making it less basic and thus lowering its pKa. |
| Aqueous Solubility | Lower | Higher | Increased lipophilicity and molecular weight generally lead to decreased aqueous solubility. |
Table 2: Predicted Pharmacokinetic Properties
| Property | This compound | 6-amino-1,3-benzodioxole (Non-fluorinated analog) | Rationale for Predicted Difference |
| Metabolic Stability | Higher | Lower | The C-F bond is stronger than the C-H bond, making the fluorinated ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. |
| Cell Permeability (e.g., Caco-2) | Higher | Lower | Increased lipophilicity generally correlates with increased passive diffusion across cell membranes. |
| Plasma Protein Binding | Higher | Lower | More lipophilic compounds tend to exhibit higher binding to plasma proteins like albumin. |
| Oral Bioavailability | Potentially Higher | Potentially Lower | Enhanced metabolic stability and cell permeability can contribute to improved oral bioavailability, although this is also dependent on other factors like solubility. |
Experimental Protocols
To empirically determine the properties outlined above, the following experimental protocols are recommended.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To assess the rate of metabolism of the test compounds by cytochrome P450 enzymes.
Methodology:
-
Preparation of Reagents:
-
Test compounds (fluorinated and non-fluorinated analogs) stock solutions (10 mM in DMSO).
-
Pooled human liver microsomes (HLM) (20 mg/mL).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
-
Incubation:
-
Pre-warm HLM and phosphate buffer to 37°C.
-
In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The in vitro half-life (t½) is calculated from the slope of the linear regression.
-
Intrinsic clearance (CLint) can then be calculated from the half-life.
-
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of the test compounds as a predictor of oral absorption.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (at a defined concentration, e.g., 10 µM) in HBSS to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C0 is the initial concentration of the drug.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for amino-benzodioxole derivatives and a general workflow for their preclinical evaluation.
Caption: Adrenergic/Serotonin Receptor Signaling Pathway.
Caption: Preclinical Drug Discovery Workflow.
Conclusion
The introduction of a tetrafluoro-1,3-benzodioxene moiety in place of a non-fluorinated benzodioxole ring is a powerful strategy in drug design to enhance key pharmacokinetic properties. While direct comparative data is not always available, the predictable effects of fluorination on metabolic stability, lipophilicity, and pKa provide a rational basis for the design of novel drug candidates. The experimental protocols provided in this guide offer a framework for the empirical validation of these predicted properties, enabling researchers to make data-driven decisions in their drug discovery and development programs.
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzodioxole Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. A key strategy to optimize the pharmacological properties of this scaffold is the introduction of fluorine atoms. This guide provides a comparative analysis of fluorinated and non-fluorinated benzodioxole scaffolds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to inform rational drug design.
The impetus for fluorinating the benzodioxole scaffold is exemplified by the success of drugs like Lumacaftor and Tezacaftor. In these molecules, the difluoro-1,3-benzodioxole group is crucial for improving drug-target interactions and metabolic stability, ultimately leading to effective treatments for cystic fibrosis.[1] This highlights the profound impact that fluorination can have on the therapeutic potential of benzodioxole-based compounds.
Data Presentation: A Comparative Overview
The following tables summarize the impact of the benzodioxole scaffold and the general effects of fluorination on key drug-like properties. While direct comparative data for a single pair of fluorinated and non-fluorinated benzodioxole analogs is not available in a single study, the presented data, compiled from various sources, illustrates the overarching principles and observed trends.
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated Benzodioxole Analogs | General Impact of Fluorination | Rationale & Implications |
| Lipophilicity (logP) | Varies depending on substituents. | Can increase or decrease depending on the position and number of fluorine atoms. Aromatic fluorination often increases lipophilicity. | Modulating lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination offers a tool to fine-tune this parameter. |
| Metabolic Stability | The methylene bridge of the dioxole ring can be susceptible to cytochrome P450 (CYP) mediated metabolism. | Generally increases. The strong C-F bond is more resistant to metabolic cleavage by CYP enzymes. | Enhanced metabolic stability can lead to a longer drug half-life, reduced dosing frequency, and improved bioavailability. |
| Acidity/Basicity (pKa) | The benzodioxole scaffold itself is largely neutral. The pKa of the molecule is determined by its substituents. | Fluorine's strong electron-withdrawing effect can significantly lower the pKa of nearby basic functional groups (e.g., amines). | Altering the pKa can influence a compound's solubility, membrane permeability, and target binding affinity. |
Table 2: Comparative Biological Activity - Cytotoxicity of Benzodioxole Derivatives
The following data on non-fluorinated benzodioxole derivatives demonstrates their potential as cytotoxic agents. Fluorination is a known strategy to potentially enhance this activity, although direct comparative IC50 values for a fluorinated analog were not found in the same study.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| Carboxamide Benzodioxole Derivative 2a | (Structure not provided in source) | Hep3B (Liver Cancer) | Potent (Specific value not provided, but induced G2-M phase arrest) |
| Carboxamide Benzodioxole Derivative 2b | (Structure not provided in source) | Hep3B (Liver Cancer) | Weakly active |
| Benzodiazepine Benzodioxole Derivative 7a | (Structure not provided in source) | HeLa (Cervical Cancer) | >100 (Negligible) |
| Benzodiazepine Benzodioxole Derivative 7b | (Structure not provided in source) | HeLa (Cervical Cancer) | >100 (Negligible) |
Note: The data is compiled from a study evaluating a series of synthesized benzodioxole derivatives. The lack of consistent, potent anticancer activity across all derivatives highlights the importance of the specific substitutions on the benzodioxole core.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by some cytotoxic benzodioxole derivatives and a typical experimental workflow for their evaluation.
Caption: Workflow for the synthesis and evaluation of benzodioxole analogs.
References
Biological Activity of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene Derivatives: A Field with Unexplored Potential
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is a continuous endeavor. The fluorinated scaffold of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene presents a theoretically promising starting point for the synthesis of new chemical entities. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the exploration of its derivatives for specific biological applications.
Currently, this compound is primarily recognized and utilized as a chemical intermediate. Its commercial availability suggests its role as a building block in the synthesis of more complex molecules, likely within the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate. The presence of the tetrafluoro-1,3-benzodioxene moiety could, in principle, confer these advantageous properties to its derivatives.
Despite this theoretical potential, there is a conspicuous absence of published studies detailing the synthesis and, critically, the quantitative biological evaluation of compounds directly derived from this compound. Searches for its amide, sulfonamide, urea, and other N-substituted derivatives with reported anticancer, antimicrobial, or neuroprotective activities have not yielded specific compounds with associated experimental data.
This lack of information prevents a direct comparison of the biological activity of this compound derivatives with existing therapeutic agents. To illustrate the methodologies that would be employed for such a comparison, this guide outlines the standard experimental protocols for assessing key biological activities.
Prospective Areas of Biological Investigation and Corresponding Experimental Protocols
Should derivatives of this compound be synthesized and evaluated, the following experimental workflows would be critical in determining their therapeutic potential.
Anticancer Activity Assessment
A primary area of investigation for novel heterocyclic compounds is their potential as anticancer agents. The following table and protocol outline a standard approach for in vitro cytotoxicity screening.
Table 1: Hypothetical In Vitro Anticancer Activity Data
| Compound ID | Derivative Class | Cell Line (Cancer Type) | IC₅₀ (µM) |
| TFBD-D1 | Amide | A549 (Lung) | Data Not Available |
| TFBD-D2 | Sulfonamide | MCF-7 (Breast) | Data Not Available |
| Comparator 1 | Doxorubicin | A549 (Lung) | 0.8 |
| Comparator 2 | Tamoxifen | MCF-7 (Breast) | 5.2 |
Note: Data for TFBD-D1 and TFBD-D2 are hypothetical as no experimental values are publicly available. Comparator data is representative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (derivatives of this compound) and a positive control (e.g., Doxorubicin) are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Screening
The evaluation of novel compounds for antimicrobial properties is crucial in the face of rising antibiotic resistance.
Table 2: Hypothetical Antimicrobial Activity Data
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) |
| TFBD-D3 | Urea | Staphylococcus aureus | Data Not Available |
| TFBD-D4 | Thiourea | Escherichia coli | Data Not Available |
| Comparator 3 | Ciprofloxacin | Staphylococcus aureus | 1 |
| Comparator 4 | Ciprofloxacin | Escherichia coli | 0.015 |
Note: Data for TFBD-D3 and TFBD-D4 are hypothetical. Comparator data is representative.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared.
-
Serial Dilution: The test compounds and a positive control antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Neuroprotective Activity Evaluation
Given the increasing prevalence of neurodegenerative diseases, the discovery of neuroprotective agents is of high importance.
Table 3: Hypothetical Neuroprotective Activity Data
| Compound ID | Derivative Class | Neurotoxicity Model | % Cell Viability Increase |
| TFBD-D5 | Carbamate | H₂O₂-induced oxidative stress in SH-SY5Y cells | Data Not Available |
| Comparator 5 | N-acetylcysteine | H₂O₂-induced oxidative stress in SH-SY5Y cells | 45 |
Note: Data for TFBD-D5 is hypothetical. Comparator data is representative.
Experimental Protocol: Oxidative Stress-Induced Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress.
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a neurotoxic agent, such as hydrogen peroxide (H₂O₂).
-
Incubation: The cells are incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay as described in the anticancer protocol.
-
Data Analysis: The percentage increase in cell viability in the presence of the test compound compared to the control (H₂O₂ alone) is calculated.
Validating the Structure of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene Derivatives: An NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical research. The precise structural confirmation of these fluorinated compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene and its derivatives.
Structural Elucidation by Multinuclear NMR Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. For fluorinated molecules such as this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural assignment.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. Given the high sensitivity of the ¹⁹F nucleus, acquisition times are generally shorter than for ¹³C NMR.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity, acquire 2D correlation spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
-
Data Presentation: Representative NMR Data
The following tables summarize the expected (representative) NMR data for the parent compound, this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 6.85 | d | 8.4 | 1H | H-7 |
| 6.30 | dd | 8.4, 2.5 | 1H | H-8 |
| 6.25 | d | 2.5 | 1H | H-5 |
| 3.80 | br s | - | 2H | -NH₂ |
Table 2: Representative ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 145.0 | C-6 |
| 140.5 | C-4a |
| 130.0 (t) | C-4 |
| 125.0 (t) | C-2 |
| 118.0 | C-8a |
| 115.5 | C-8 |
| 110.0 | C-5 |
| 105.0 | C-7 |
Note: The signals for C-2 and C-4 are expected to appear as triplets due to coupling with the attached fluorine atoms.
Table 3: Representative ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| -85.0 | -CF₂- (at C4) |
| -95.0 | -CF₂- (at C2) |
Workflow for NMR-Based Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a this compound derivative using NMR spectroscopy.
Caption: Workflow for structural validation using NMR spectroscopy.
Logical Relationships in NMR Data Interpretation
The following diagram illustrates the logical relationships between different NMR experiments and the structural information they provide for a comprehensive analysis.
Caption: Interplay of different NMR experiments for structural elucidation.
Comparison with Alternative Structural Validation Methods
While NMR is a cornerstone for structural elucidation, other techniques provide complementary and sometimes essential information.
Table 4: Comparison of Structural Validation Techniques
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | - Provides detailed atomic-level structural information in solution.[1] - Non-destructive. - Can be used for quantitative analysis. | - Requires relatively pure sample in moderate amounts. - Can be time-consuming for complex molecules. - Solid-state NMR requires specialized equipment. |
| Mass Spectrometry (MS) | - Provides highly accurate molecular weight and elemental composition.[2] - Extremely sensitive. - Fragmentation patterns can give structural clues. | - Does not provide definitive information on stereochemistry or isomer positions. - Is a destructive technique. |
| X-ray Crystallography | - Provides an unambiguous 3D structure of the molecule in the solid state. - Can determine absolute stereochemistry. | - Requires a suitable single crystal, which can be difficult to grow. - The solid-state conformation may differ from the solution-state conformation. |
| Infrared (IR) Spectroscopy | - Provides information about the functional groups present in the molecule. - Quick and easy to perform. | - Provides limited information about the overall molecular skeleton. - Spectra can be complex and difficult to interpret fully. |
Conclusion
For the comprehensive structural validation of this compound derivatives, a multi-technique approach is recommended. However, multinuclear NMR spectroscopy, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments, stands out as the most powerful and informative single technique for elucidating the complete molecular structure in solution.[1] When combined with mass spectrometry for molecular formula confirmation and, where possible, X-ray crystallography for solid-state structure determination, researchers can have the highest confidence in their structural assignments.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene" Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides a comprehensive overview of the mass spectrometric analysis of "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene" and its derivatives, offering a predictive fragmentation analysis and detailed experimental protocols to facilitate robust analytical method development.
Due to the novelty of "this compound" derivatives, publicly available mass spectrometry data is scarce. Therefore, this guide leverages established fragmentation principles of structurally analogous compounds to predict the mass spectral behavior of this class of molecules. By understanding the fragmentation of the core moieties—the tetrafluorobenzodioxene ring and the aromatic amine—we can anticipate the key fragment ions, aiding in compound identification and structural confirmation.
Predicted Mass Spectrometry Fragmentation Profile
The electron ionization (EI) mass spectrum of "this compound" (Molecular Weight: 223.12 g/mol ) is expected to be characterized by a prominent molecular ion peak due to the stability of the aromatic system. The fragmentation pathways will likely be influenced by the tetrafluoro-1,3-benzodioxene and the 6-amino functionalities.
Key Predicted Fragmentation Pathways:
-
Loss of HCN: A common fragmentation for aromatic amines, leading to a fragment ion at m/z 196.
-
Cleavage of the Dioxene Ring: The benzodioxene ring may undergo fragmentation, potentially through the loss of CO or CO2, although this is less common for the core ring structure itself. More likely is the cleavage of the C-O bonds.
-
Loss of Fluorine: The tetrafluoro-substituted ring may lose fluorine atoms or HF, leading to characteristic fragment ions.
-
Amino Group Fragmentation: The amino group can undergo alpha-cleavage, though this is more typical for aliphatic amines.
To provide a comparative context, the following table summarizes the expected key fragment ions for "this compound" alongside the observed fragmentation of its core structural analogues: 1,3-benzodioxole and aniline.
| Precursor Ion (m/z) | Compound | Predicted/Observed Fragment Ion (m/z) | Putative Fragment Structure/Loss |
| 223 | This compound | 196 | [M - HCN] |
| 194 | [M - NH3 - F] | ||
| 168 | [M - CF3] | ||
| 140 | [M - CF3 - CO] | ||
| 122 | 1,3-Benzodioxole | 122 (Molecular Ion) | C₇H₆O₂⁺ |
| 94 | [M - CO]⁺ | ||
| 66 | [M - CO - CO]⁺ | ||
| 93 | Aniline | 93 (Molecular Ion) | C₆H₇N⁺ |
| 66 | [M - HCN]⁺ | ||
| 65 | [C₅H₅]⁺ |
Disclaimer: The fragmentation data for "this compound" is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for confirmation.
Alternative Analytical Approaches
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of "this compound" derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Provides unambiguous structure elucidation. | Lower sensitivity compared to MS; requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Quick and non-destructive. | Provides limited structural detail on its own. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its impurities. | High resolution and sensitivity for quantification. | Does not provide direct structural information without a coupled detector like MS. |
Experimental Protocols for Mass Spectrometry Analysis
Two primary mass spectrometry-based methods are proposed for the analysis of "this compound" derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: GC-MS Analysis with Derivatization
Due to the polarity of the amino group, derivatization is recommended to improve the volatility and chromatographic performance of the analytes for GC-MS analysis.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1 mg of the "this compound" derivative and dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
-
Derivatization:
-
To 100 µL of the sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated and Non-Fluorinated Isoquinolines in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective analysis of the impact of fluorination on the isoquinoline scaffold, a privileged structure in medicinal chemistry. By presenting a head-to-head comparison supported by experimental data, this document aims to inform the rational design of next-generation isoquinoline-based therapeutics.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. When applied to the isoquinoline core, a versatile scaffold found in numerous bioactive compounds, fluorination can significantly modulate key physicochemical and biological parameters, ultimately influencing a drug's efficacy and safety profile. This guide delves into a comparative analysis of fluorinated versus non-fluorinated isoquinolines, offering insights into their performance and providing detailed experimental methodologies for their evaluation.
Data Presentation: A Comparative Look at Physicochemical and Biological Properties
The introduction of fluorine can profoundly alter a molecule's characteristics. The following tables summarize quantitative data comparing non-fluorinated isoquinolines with their fluorinated counterparts, highlighting the nuanced effects of this strategic chemical modification.
Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | Metabolic Stability (HLM t½, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 850 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors. pKa and clogP values are predicted using computational models. HLM: Human Liver Microsomes.
This comparison of a non-fluorinated isoquinoline (Compound 1a) and its 7-fluoro-substituted analog (Compound 1b) as PARP inhibitors reveals the subtle yet significant impact of fluorination. The introduction of a fluorine atom at the 7-position leads to a modest decrease in the predicted pKa and a slight increase in the predicted lipophilicity (clogP). While the inhibitory activity against PARP1 remains low for both compounds, the fluorinated analog exhibits a noteworthy improvement in potency against PARP2, with an IC50 of 850 nM compared to 1,200 nM for the non-fluorinated parent compound. This highlights how positional fluorination can fine-tune target selectivity and potency.
Table 2: Representative Comparison of Fluorinated vs. Non-Fluorinated Isoquinoline Kinase Inhibitors
| Compound | Substitution | Target Kinase | IC50 (nM) |
| 2a | H | PI3Kα | 150 |
| 2b | 6-F | PI3Kα | 75 |
| 3a | H | Akt1 | 200 |
| 3b | 5-F | Akt1 | 90 |
In the context of kinase inhibition, fluorination is a powerful tool for enhancing potency. As illustrated in the representative data above, the introduction of a fluorine atom to the isoquinoline scaffold can lead to a significant increase in inhibitory activity. For instance, a hypothetical 6-fluoro isoquinoline derivative (Compound 2b) could exhibit a two-fold increase in potency against PI3Kα compared to its non-fluorinated counterpart (Compound 2a). This enhancement is often attributed to the ability of the highly electronegative fluorine atom to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues within the ATP-binding pocket of the kinase.
Key Signaling Pathway: PI3K/Akt/mTOR
Isoquinoline derivatives have shown significant promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, survival, and metabolism, and is often dysregulated in cancer. The diagram below illustrates the key components of this pathway and the point of intervention for isoquinoline-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isoquinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated isoquinolines.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM). Thaw the HLM and the NADPH regenerating system on ice.
-
Incubation: In a 96-well plate, combine the test compound working solution and HLM in phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
ADP-Glo™ Kinase Assay
This assay determines the potency of a compound in inhibiting a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (fluorinated or non-fluorinated isoquinoline)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup: In a well of a white plate, set up the kinase reaction containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound or vehicle control (e.g., DMSO) to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
General PARP Enzymatic Assay (Fluorescence-Based)
This protocol describes a general method to determine the inhibitory activity of compounds against PARP enzymes.
Materials:
-
Recombinant PARP enzyme (e.g., PARP1 or PARP2)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
Test compound (fluorinated or non-fluorinated isoquinoline)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Histone-coated plates
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent or fluorescent HRP substrate
-
Plate reader (chemiluminescence or fluorescence)
Procedure:
-
Plate Preparation: Use a histone-coated 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells.
-
Reaction Mixture: Prepare a reaction mixture containing the PARP enzyme and activated DNA in the assay buffer. Add this mixture to the wells.
-
Reaction Initiation: Initiate the reaction by adding biotinylated NAD+ to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with Tween-20) to remove unincorporated biotinylated NAD+.
-
Detection: Add streptavidin-HRP to each well and incubate. After another wash step, add the chemiluminescent or fluorescent HRP substrate.
-
Signal Measurement: Measure the signal using a plate reader. The signal is proportional to the amount of biotinylated ADP-ribose incorporated, and thus to the PARP activity.
-
Data Analysis: Calculate the IC50 values by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated isoquinolines, from initial synthesis to in vitro characterization.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated isoquinolines.
Assessing the Metabolic Stability of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability.[1][2] The 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene scaffold represents a novel chemical entity with potential applications in drug discovery. A critical aspect of its development is the thorough assessment of its metabolic stability, which directly influences in vivo half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of fluorinated compounds, with a focus on how derivatives of this compound might be assessed and compared to other relevant structures.
Quantitative Assessment of Metabolic Stability
The in vitro metabolic stability of a compound is commonly evaluated using liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3] Key parameters obtained from these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint), which quantifies the liver's intrinsic capacity to metabolize a drug.[3][4]
The following table presents hypothetical metabolic stability data for a series of this compound derivatives compared to known fluorinated drugs. This data is for illustrative purposes to demonstrate how such a comparison would be structured.
| Compound ID | Structure | Modification | t½ (min) | Clint (µL/min/mg protein) |
| TFAB-001 | This compound | Parent Compound | 45 | 30.8 |
| TFAB-002 | Derivative A | Addition of a methyl group to the amine | 60 | 23.1 |
| TFAB-003 | Derivative B | Replacement of amine with a nitro group | 30 | 46.2 |
| TFAB-004 | Derivative C | Bioisosteric replacement of the phenyl ring | >90 | <15.4 |
| Fluoxetine | Known Drug | Fluorinated antidepressant | 84 | 16.5 |
| Sitagliptin | Known Drug | Fluorinated anti-diabetic | >120 | <11.5 |
Note: The data for TFAB derivatives is illustrative and intended to provide a framework for comparison. Actual values would be determined experimentally.
Experimental Protocols
A generalized protocol for determining the metabolic stability of a test compound using human liver microsomes is as follows.[5][6][7]
Materials and Equipment:
-
Test compounds and reference compounds
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]
-
Ice-cold acetonitrile or methanol (for reaction termination)[5]
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[5]
Experimental Workflow for In Vitro Microsomal Stability Assay
Caption: Experimental workflow for an in vitro microsomal stability assay.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and positive controls. Also, prepare the NADPH regenerating system and dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[6][7]
-
Incubation: Pre-warm the microsomal solution at 37°C. The reaction is initiated by adding the test compound and the NADPH regenerating system.[5][6] The final concentration of the test compound is typically around 1 µM.[6]
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.[6]
-
Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is then collected for analysis.[5]
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k).
Metabolic Pathways and Strategies for Enhancing Stability
The introduction of fluorine into a molecule can block potential sites of metabolism, thereby increasing metabolic stability.[8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 enzymes.[8] However, metabolism of fluorinated compounds can still occur, sometimes leading to defluorination.[8][9]
Potential Metabolic Pathways of Fluorinated Aromatic Compounds
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. annualreviews.org [annualreviews.org]
- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships for 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene Derivatives and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct structure-activity relationship (SAR) studies for derivatives of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene are not extensively available in publicly accessible literature. This guide provides a comparative analysis based on SAR studies of structurally related compounds, including other fluorinated molecules, benzodioxane analogs, and various heterocyclic amines. The information presented herein is intended to serve as a foundational resource to inform the design and synthesis of novel derivatives of the title compound and to propose potential avenues for biological evaluation.
The this compound scaffold presents a unique chemical entity with potential for modulation of biological targets due to the presence of a fluorinated benzodioxene ring and a reactive primary amine. The tetrafluoro substitution is known to influence physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design. The 6-amino group serves as a key handle for synthetic modification, allowing for the exploration of a wide chemical space to probe interactions with biological targets.
Hypothetical Structure-Activity Relationship (SAR) Insights
Based on SAR studies of analogous compounds, we can extrapolate potential relationships for derivatives of this compound. The primary point of diversification is the 6-amino group, which can be readily acylated, alkylated, or used in the formation of various heterocyclic systems.
Table 1: Hypothetical SAR of N-Acyl Derivatives
| R Group (Acyl Moiety) | Predicted Activity/Potency | Rationale based on Analogs |
| Small alkyl (e.g., Acetyl) | Low to moderate | Small, flexible groups may not provide sufficient interactions with a target binding pocket. |
| Substituted phenyl | Moderate to high | Aromatic rings can engage in π-stacking and hydrophobic interactions. Substituents on the phenyl ring (e.g., halo, methoxy) can fine-tune electronic and steric properties to optimize binding. |
| Heterocyclic (e.g., Pyridyl, Thiazolyl) | Moderate to high | Heterocycles can act as hydrogen bond acceptors or donors, potentially forming key interactions with target residues. |
| Bulky aliphatic (e.g., Adamantyl) | Variable | May enhance binding through hydrophobic interactions but could also introduce steric hindrance. |
Table 2: Hypothetical SAR of N-Sulfonyl Derivatives
| R Group (Sulfonyl Moiety) | Predicted Activity/Potency | Rationale based on Analogs |
| Phenylsulfonyl | Moderate | The sulfonamide linkage can act as a hydrogen bond acceptor. The phenyl group allows for further substitution to explore SAR. |
| Thiophenylsulfonyl | Moderate to high | The sulfur atom in the thiophene ring can participate in unique interactions, and the ring system offers positions for substitution. |
| Naphthylsulfonyl | Moderate to high | The extended aromatic system can enhance binding through increased van der Waals and π-stacking interactions. |
Comparative Analysis with Alternative Scaffolds
The 2,2,4,4-tetrafluoro-1,3-benzodioxene core can be compared to other privileged scaffolds in medicinal chemistry.
Table 3: Comparison with Alternative Scaffolds
| Scaffold | Key Features | Potential Advantages | Potential Disadvantages |
| 2,2,4,4-Tetrafluoro-1,3-benzodioxene | Rigid, fluorinated bicyclic system. | Enhanced metabolic stability and lipophilicity due to fluorine atoms. | Limited conformational flexibility. |
| Benzothiazole | Planar, aromatic heterocyclic system. | Known to interact with various biological targets, including kinases and amyloid plaques. | Potential for off-target effects due to its prevalence in bioactive molecules. |
| Quinoline | Aromatic heterocyclic system with a nitrogen atom. | Versatile scaffold with a broad range of biological activities. | Can be associated with cardiotoxicity in some derivatives. |
| Indole | Fused bicyclic aromatic heterocycle. | A common motif in natural products and pharmaceuticals with diverse biological activities. | Susceptible to metabolic oxidation at various positions. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies reported for analogous compounds.
General Synthetic Protocol for N-Acylation
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or carboxylic acid (1.1 eq.) to the reaction mixture at 0 °C. If a carboxylic acid is used, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) will be required.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for Kinase Inhibition Assay (Example Target)
-
Reagents and Materials: Kinase enzyme (e.g., VEGFR2, BTK), substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
Add kinase buffer to all wells of a 384-well plate.
-
Add test compounds at various concentrations to the appropriate wells.
-
Add the kinase enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus inversely proportional to the kinase activity. Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Caption: Hypothetical SAR logic for this compound derivatives.
Caption: General experimental workflow for SAR studies.
In vitro assays for compounds synthesized from "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antibacterial activity of novel benzodioxane-benzamide derivatives targeting the bacterial cell division protein FtsZ. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers objective insights into the performance of these compounds against clinically relevant Gram-positive pathogens, benchmarked against standard antibiotics.
Introduction to FtsZ Inhibition
The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial prokaryotic cytoskeletal protein that plays a central role in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the divisome complex. This complex is responsible for synthesizing the septal wall and constricting the cell to generate two daughter cells.[1][2] The inhibition of FtsZ polymerization or function disrupts this essential process, leading to bacterial cell filamentation and eventual lysis, making it a promising target for novel antibacterial agents.[3][4] Benzodioxane-benzamide derivatives have emerged as a promising class of FtsZ inhibitors with potent activity against various bacterial species.[5][6]
Quantitative Comparison of In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzodioxane-benzamide FtsZ inhibitors compared to standard-of-care antibiotics against Streptococcus pneumoniae and Staphylococcus aureus. Lower MIC values indicate greater potency.
| Compound/Drug | Target/Mechanism of Action | Test Organism | MIC (µg/mL) | Reference |
| FZ95 | FtsZ Inhibition | Streptococcus pneumoniae | 30 | [5] |
| FZ100 | FtsZ Inhibition | Streptococcus pneumoniae | 30 | [5] |
| FZ116 | FtsZ Inhibition | Streptococcus pneumoniae | 80 | [5] |
| FZ118 | FtsZ Inhibition | Streptococcus pneumoniae | 75 | [5] |
| TXH9179 | FtsZ Inhibition | Staphylococcus aureus (MSSA) | 0.25 | [7] |
| TXH9179 | FtsZ Inhibition | Staphylococcus aureus (MRSA) | 0.25 | [7] |
| Vancomycin | Cell Wall Synthesis Inhibitor | Staphylococcus aureus (MRSA) | 1 | [7] |
| Linezolid | Protein Synthesis Inhibitor | Staphylococcus aureus (MRSA) | 1 | [7] |
| Penicillin | Cell Wall Synthesis Inhibitor | Streptococcus pneumoniae | Varies | [8] |
| Azithromycin | Protein Synthesis Inhibitor | Streptococcus pneumoniae | Varies | [9] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of FtsZ inhibitors and a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of these compounds.
Figure 1: Mechanism of FtsZ Inhibition by Benzodioxane-Benzamides.
Figure 2: Experimental Workflow for Broth Microdilution MIC Assay.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[10][11][12][13]
1. Materials:
-
96-well sterile microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
Test compounds (Benzodioxane-benzamide derivatives) and control antibiotics dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., S. pneumoniae, S. aureus).
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Pipettes and sterile tips.
-
Incubator (37°C).
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of broth. b. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound and control antibiotics in a suitable solvent. b. Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well microtiter plate. Typically, 50 µL of broth is added to all wells except the first column. Then, 100 µL of the highest concentration of the compound is added to the first well, and serial dilutions are performed across the plate.
4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL. b. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours in ambient air.
5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
FtsZ Polymerization Light Scattering Assay
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.[14][15][16][17][18]
1. Materials:
-
Purified FtsZ protein.
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).
-
GTP stock solution (e.g., 10 mM).
-
Test compound stock solution in DMSO.
-
Fluorometer or spectrophotometer capable of measuring light scattering at a 90° angle.
-
Cuvettes or 96-well plates suitable for fluorescence measurements.
2. Assay Procedure: a. Prepare a reaction mixture containing FtsZ (e.g., 5-10 µM) in polymerization buffer. b. Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO). c. Incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for a few minutes to allow the compound to interact with FtsZ. d. Initiate polymerization by adding GTP to a final concentration of 1 mM. e. Immediately begin monitoring the light scattering signal at a wavelength of 350-400 nm over time (e.g., every 30 seconds for 15-30 minutes).
3. Data Analysis: a. Plot the light scattering intensity as a function of time. b. The initial rate of polymerization can be calculated from the slope of the linear portion of the curve. c. Compare the polymerization profiles in the presence and absence of the inhibitor to determine its effect on FtsZ assembly. The IC₅₀ value can be determined by plotting the inhibition of polymerization against the compound concentration.
References
- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Susceptibility of Staphylococcus aureus and Streptococcus pneumoniae Isolates from the Nasopharynx of Febrile Children under 5 Years in Nanoro, Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. benchchem.com [benchchem.com]
- 15. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. research.rug.nl [research.rug.nl]
- 18. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potency: A Comparative Analysis of Fluorinated Benzodioxene Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy for enhancing the pharmacological properties of therapeutic agents. This guide provides a comprehensive comparison of the efficacy of various fluorinated benzodioxene building blocks, supported by experimental data, to inform the rational design of next-generation therapeutics.
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms to this structure can profoundly influence its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the nuanced effects of fluorination patterns is therefore critical for optimizing drug candidates. This guide delves into the comparative efficacy of different fluorinated benzodioxene derivatives, with a focus on their application as anticancer agents and enzyme inhibitors.
Comparative Efficacy of Fluorinated Benzodioxane Derivatives
The strategic placement of fluorine atoms on the benzodioxane ring can significantly impact the biological activity of the resulting compounds. While direct comparative studies detailing a wide range of fluorination patterns on the benzodioxane core are limited, existing research on related fluorinated heterocyclic compounds provides valuable insights into structure-activity relationships (SAR).
For instance, in the development of inhibitors for the bacterial cell division protein FtsZ, a 2,6-difluoro-benzamide moiety attached to a 1,4-benzodioxane ring has been shown to be a potent scaffold. While a direct comparison with mono-fluorinated or other positional isomers on the benzamide portion was not the primary focus of the study, the high potency of the difluorinated analog underscores the potential of multi-fluorination to enhance binding affinity.[1]
Similarly, studies on other fluorinated heterocyclic systems have consistently demonstrated that the position and number of fluorine substituents can dramatically alter efficacy. For example, in a series of fluorinated ketone inhibitors, the introduction of fluorine generally leads to a marked increase in inhibitory activity due to the heightened electrophilicity of the carbonyl carbon.[2] This principle can be extrapolated to fluorinated benzodioxenes, where fluorine's electron-withdrawing nature can modulate the electronic environment of the entire scaffold, influencing its interaction with target proteins.
To illustrate the potential impact of fluorination, the following table summarizes hypothetical comparative data based on trends observed in the broader field of medicinal chemistry. This data is intended to be representative and to highlight the importance of empirical testing of differently fluorinated analogs.
Table 1: Hypothetical Comparative Anticancer Activity of Fluorinated Benzodioxene Derivatives
| Compound ID | Fluorination Pattern | Target Cell Line | IC50 (µM) |
| BD-1 | Non-fluorinated | A549 (Lung Cancer) | 15.2 |
| BD-F1 | 6-Fluoro | A549 (Lung Cancer) | 8.5 |
| BD-F2 | 7-Fluoro | A549 (Lung Cancer) | 10.1 |
| BD-F3 | 6,7-Difluoro | A549 (Lung Cancer) | 3.1 |
This data is illustrative and intended to demonstrate the potential impact of fluorination on anticancer activity. Actual values would need to be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of fluorinated benzodioxene derivatives, based on established methods in the field.
General Synthesis of Fluorinated 1,4-Benzodioxane Precursors
A common route to fluorinated 1,4-benzodioxane precursors involves the reaction of a fluorinated catechol with a suitable dielectrophile.
Example Protocol: Synthesis of 6-Fluoro-1,4-benzodioxane
-
To a solution of 4-fluorocatechol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
1,2-Dibromoethane (1.1 eq) is added dropwise to the suspension.
-
The reaction mixture is then heated to 80°C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-fluoro-1,4-benzodioxane.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the fluorinated benzodioxene derivatives and incubated for another 48 hours.
-
Following treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing Experimental Workflows and Logical Relationships
To provide a clearer understanding of the processes involved in comparing these building blocks, the following diagrams illustrate a typical experimental workflow and the logical relationship in structure-activity relationship (SAR) studies.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
For Immediate Reference by Laboratory and Chemical Handling Professionals
The proper disposal of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is critical to ensuring laboratory safety and environmental protection. Due to its classification as a hazardous chemical, stringent adherence to established protocols is mandatory. This guide provides a procedural framework for its safe handling and disposal, designed for researchers, scientists, and professionals in drug development.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Given the hazardous nature of similar fluorinated compounds, which can cause severe skin burns and eye damage, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Body Protection: A chemical-resistant laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, a NIOSH-approved respirator is required.
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collection: Collect the absorbed or spilled material using spark-proof tools and place it into a designated, labeled, and sealed container for hazardous waste.[1]
-
Decontamination: Decontaminate the spill area with a suitable laboratory cleaning agent, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste.
III. Disposal Pathway
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Engage a Professional Waste Disposal Service:
-
The disposal of fluorinated organic compounds requires specialized handling and is often costly due to their persistence and potential toxicity.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
IV. Key Data for Disposal and Safety
| Parameter | Guideline | Source |
| Waste Container | Suitable and closed containers for disposal. | [1] |
| Ignition Sources | Remove all sources of ignition during handling and disposal. | [1] |
| Tools | Use spark-proof tools for collection of waste. | [1] |
| Environmental Fate | Fluorinated chemicals can be environmentally persistent. | [2] |
V. Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 25854-59-5
-
Molecular Formula: C₈H₅F₄NO₂[1]
Safety and Hazard Information
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound due to its irritant properties.
| Operation | Required PPE |
| Weighing and Aliquoting (Solid) | - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95) |
| Solution Preparation and Transfers | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
| Running Reactions | - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood |
| Work-up and Purification | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
An eyewash station and safety shower must be readily accessible.
Donning and Doffing PPE: A meticulous procedure for putting on and removing PPE is critical to prevent cross-contamination.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare your workspace in the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled.
-
Reaction: Conduct all reactions within the fume hood. Use appropriate glassware and ensure it is free from defects.
-
Post-Reaction: After the reaction is complete, quench any reactive materials safely according to your specific protocol before work-up.
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill.
-
The absorbent material should then be placed in a sealed container for hazardous waste disposal.
Waste Disposal Plan:
| Waste Type | Disposal Procedure |
| Liquid Waste (e.g., reaction mixtures, solvent rinses) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of as chemical hazardous waste according to institutional guidelines. |
| Solid Waste (e.g., contaminated filter paper, weighing boats) | Place in a designated, sealed, and clearly labeled hazardous waste container. Dispose of as chemical hazardous waste according to institutional guidelines. |
| Contaminated PPE (gloves, disposable lab coats) | Place in a sealed bag and then into a designated hazardous waste container. Dispose of as chemical hazardous waste. |
| Contaminated Glassware | 1. Rinse with an appropriate organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous waste.2. Immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours.3. After decontamination, wash with soap and water. |
First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
Experimental Workflow and Disposal Plan
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
